Technical Documentation Center

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
  • CAS: 1520882-76-1

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

An In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specialized molecular building blocks that bridge the gap between synthetic feasibility and pharmacological efficacy. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a prime example of such a molecule. By integrating a heteroaromatic pyrrole core with an aliphatic propionic acid backbone—and crucially, a chiral methyl group at the C2 position—this compound serves as a highly versatile bioisostere in medicinal chemistry.

Unlike its unmethylated baseline analog, 3-(1H-pyrrol-2-yl)propanoic acid (CAS 408309-29-5) [1, 2], the addition of the C2-methyl group transforms this molecule into a classic "profen-like" scaffold. This whitepaper deconstructs the physicochemical properties, structural reactivity, validated synthetic workflows, and pharmacological relevance of this targeted compound.

Part 1: Molecular Identity & Physicochemical Profiling

Understanding the quantitative parameters of a molecule is the first step in predicting its behavior in both the reaction flask and biological systems. The table below summarizes the core physicochemical data, calculated to guide downstream formulation and synthetic handling.

PropertyQuantitative ValueRationale & Scientific Significance
Molecular Formula C₈H₁₁NO₂Represents the core pyrrole-propionate scaffold.
Molecular Weight 153.18 g/mol Highly ligand-efficient (<300 Da); ideal as a fragment for drug discovery.
LogP (Estimated) 1.8 – 2.1Optimal lipophilicity for oral bioavailability and passive membrane permeation.
pKa (Carboxylic Acid) ~4.6Exists primarily as an anion at physiological pH (7.4), critical for target binding.
H-Bond Donors 2Provided by the Pyrrole NH and Carboxylic OH.
H-Bond Acceptors 2Provided by the Carboxylic C=O and OH oxygen.
Chiral Centers 1 (C2 position)Requires enantioselective synthesis or resolution for biological applications.

Part 2: Structural Elucidation & Chemical Reactivity

The architecture of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is divided into three distinct functional motifs, each dictating specific chemical behaviors:

  • The 1H-Pyrrole-2-yl Core: Pyrrole is an electron-rich, five-membered heteroaromatic ring. Because the nitrogen lone pair is delocalized into the aromatic π-system, the ring is highly susceptible to electrophilic aromatic substitution (particularly at the C5 position). However, this electron density also makes it notoriously acid-sensitive, prone to forming polymeric "pyrrole red" under harsh acidic conditions.

  • The C2-Methyl Stereocenter: The introduction of the methyl group at the alpha-carbon of the propionic acid chain creates a stereocenter. This steric bulk restricts the rotational degrees of freedom of the aliphatic chain, locking the molecule into specific bioactive conformations.

  • The Carboxylic Acid Terminus: This moiety acts as the primary pharmacophore for biological target engagement (e.g., forming salt bridges with arginine residues in enzyme active sites) and provides a synthetic handle for esterification, amidation, or prodrug formulation. Related esters, such as Methyl 3-(1H-pyrrol-2-yl)propanoate (CAS 69917-80-2), demonstrate the long-term stability of this functionalized scaffold [3].

Part 3: Synthetic Protocols & Experimental Workflows

To ensure high yield and structural integrity, I have designed a self-validating, three-step synthetic protocol. This route utilizes commercially available starting materials: Pyrrole-2-carboxaldehyde (CAS 1003-29-8) and Triethyl 2-phosphonopropionate (CAS 3699-66-9) [4].

Step-by-Step Methodology

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Reagents: Pyrrole-2-carboxaldehyde (1.0 eq), Triethyl 2-phosphonopropionate (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under an inert argon atmosphere.

    • Dropwise add Triethyl 2-phosphonopropionate. Stir for 30 minutes until hydrogen evolution ceases.

    • Add Pyrrole-2-carboxaldehyde dissolved in THF. Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Causality & Logic: HWE olefination is chosen over a standard Wittig reaction due to superior atom economy and stereocontrol. The use of NaH ensures irreversible deprotonation of the phosphonate, preventing reversible retro-aldol pathways. This yields the (E)-isomer of ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate almost exclusively.

Step 2: Chemoselective Catalytic Hydrogenation

  • Reagents: Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), absolute Ethanol, H₂ gas.

  • Procedure:

    • Dissolve the acrylate intermediate in absolute ethanol.

    • Add 10% Pd/C carefully under a nitrogen blanket.

    • Purge the reaction vessel with H₂ gas and stir vigorously under 1 atm of H₂ at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, and evaporate the solvent to yield ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate.

  • Causality & Logic: Novice chemists often fear reducing the pyrrole ring; however, the aromatic resonance energy of the 1H-pyrrole system renders it highly recalcitrant to reduction under ambient hydrogen pressure. This creates a self-validating chemoselective system where only the exocyclic α,β-unsaturated double bond is reduced.

Step 3: Mild Saponification

  • Reagents: Ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF/H₂O (1:1 v/v), 1M HCl.

  • Procedure:

    • Dissolve the ester in the THF/H₂O mixture. Add LiOH·H₂O and stir at room temperature for 6 hours.

    • Evaporate the THF under reduced pressure.

    • Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to exactly pH 4.0.

    • Extract the precipitated product with Ethyl Acetate, wash with brine, dry, and concentrate to yield the final 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

  • Causality & Logic: Saponification is executed using LiOH rather than harsh acidic hydrolysis. Because pyrroles undergo electrophilic polymerization under strong acidic conditions, utilizing mild alkaline hydrolysis followed by careful acidification to the exact isoelectric point ensures the structural integrity of the heteroaromatic core is preserved.

SynthesisWorkflow SM1 Pyrrole-2-carboxaldehyde (CAS 1003-29-8) Int1 Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate (α,β-Unsaturated Ester) SM1->Int1 NaH, THF, 0°C to RT (HWE Olefination) SM2 Triethyl 2-phosphonopropionate (CAS 3699-66-9) SM2->Int1 Int2 Ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate (Saturated Ester) Int1->Int2 H2 (1 atm), 10% Pd/C EtOH, RT (Chemoselective Reduction) Prod 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (Final Product) Int2->Prod 1. LiOH, THF/H2O 2. 1M HCl to pH 4 (Mild Saponification)

Retrosynthetic and synthetic workflow for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

Part 4: Pharmacological Relevance & Medicinal Chemistry

The 2-arylpropionic acid class (collectively known as "profens") includes blockbuster Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen. The substitution of a traditional benzene or naphthalene ring with a 1H-pyrrole-2-yl moiety creates a unique bioisostere. The electron-rich pyrrole alters the electrostatic potential surface of the molecule, potentially enhancing binding affinity to the cyclooxygenase (COX) active site via novel hydrogen-bonding interactions with the pyrrole NH.

Crucially, the C2-methyl group is not merely a structural decoration; it is a vital pharmacological determinant. It introduces a stereocenter, leading to (R) and (S) enantiomers. In mammalian systems, inactive (R)-profens undergo a unidirectional chiral inversion to the active (S)-enantiomers. This metabolic pathway, mediated by the enzyme Alpha-methylacyl-CoA racemase (AMACR), acts as an innate biological self-validating system for prodrug activation.

PharmacologicalPathway R_Enant (R)-Enantiomer (Inactive Prodrug) AMACR Alpha-methylacyl-CoA racemase (AMACR) R_Enant->AMACR CoA Thioesterification & Epimerization S_Enant (S)-Enantiomer (Active Eutomer) AMACR->S_Enant Hydrolysis COX Cyclooxygenase (COX-1/2) Arg120 Active Site S_Enant->COX Competitive Inhibition (Salt Bridge Formation) PG Prostaglandins (Inflammatory Mediators) COX->PG Synthesis Blocked AA Arachidonic Acid (Endogenous Substrate) AA->COX Binds Active Site

Pharmacological signaling and AMACR-mediated chiral inversion of the profen bioisostere.

References

  • Title: Methyl 3-(1H-pyrrol-2-yl)propanoate | CAS 69917-80-2 Source: American Elements URL: [Link]

  • Title: Inventory - Pyrrole-2-carboxaldehyde and Triethyl 2-phosphonopropionate Source: Shanghai PI Chemicals Ltd URL: [Link]

Exploratory

Comprehensive NMR Spectroscopic Analysis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid: A Technical Guide for Structural Elucidation

Executive Summary In modern drug development, pyrrole derivatives serve as critical pharmacophores in the synthesis of COX inhibitors, antimycobacterial agents, and porphyrin analogs. 2-Methyl-3-(1H-pyrrol-2-yl)-propioni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, pyrrole derivatives serve as critical pharmacophores in the synthesis of COX inhibitors, antimycobacterial agents, and porphyrin analogs. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a highly functionalized intermediate featuring an electron-rich heteroaromatic ring, a chiral aliphatic chain, and a terminal carboxylic acid.

This whitepaper provides a rigorous, self-validating framework for the acquisition, assignment, and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this compound. Designed for analytical chemists and structural biologists, this guide moves beyond basic parameter listing to explain the fundamental physical causality behind each experimental choice.

Mechanistic Rationale for Experimental Design

To achieve research-grade spectral data, the experimental conditions must be tailored to the specific electronic and stereochemical properties of the molecule.

Solvent Selection and Hydrogen Bonding Causality

Pyrrole NH protons and carboxylic acid OH protons are highly labile. In non-polar or weakly interacting solvents like CDCl3, these protons undergo rapid intermolecular exchange, leading to severe signal broadening or complete disappearance from the spectrum. To counteract this, DMSO-d6 is selected as the optimal solvent. The strong hydrogen-bond accepting capability of the sulfoxide oxygen effectively "locks" the NH and COOH protons in place, drastically reducing their exchange rate. This causality allows these protons to be observed as distinct, quantifiable signals .

Stereochemical Causality: Diastereotopic Protons

The molecule possesses a chiral center at the C-2' position of the propionic acid chain. This stereocenter breaks the magnetic symmetry of the adjacent C-3' methylene group. Consequently, the two protons on C-3' are diastereotopic —they are chemically and magnetically non-equivalent. They will couple not only with the adjacent C-2' methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J≈14.5 Hz), resulting in two distinct doublet of doublets (dd). Observing this splitting pattern is a critical internal validation of the molecule's structural integrity.

Self-Validating NMR Acquisition Protocols

A self-validating system ensures that the data proves its own accuracy without relying solely on external assumptions. The following step-by-step methodology incorporates internal checks at every stage.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh exactly 15.0 mg of high-purity 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

    • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

    • Add 0.03% v/v Tetramethylsilane (TMS) as the primary internal zero-point reference.

    • Validation Check: Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity.

  • Instrument Calibration :

    • Insert the 5 mm precision tube into a 400 MHz or 500 MHz NMR spectrometer.

    • Regulate the probe temperature strictly to 298.0 K to prevent chemical shift drift of the hydrogen-bonded protons.

    • Lock onto the deuterium frequency of DMSO-d6.

  • Shimming & Tuning :

    • Perform automated gradient shimming (e.g., TopShim) focusing on the Z1-Z5 coils.

    • Validation Check: The unspun TMS signal must exhibit a line width at half-height ( W1/2​ ) of ≤1.0 Hz.

  • 1H NMR Acquisition (zg30) :

    • Number of scans (NS): 16.

    • Spectral width (SW): 20 ppm.

    • Relaxation Delay (D1) : Set to 1.5 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, allowing for mathematically exact integration.

  • 13C NMR Acquisition (zgpg30) :

    • Number of scans (NS): 1024.

    • Spectral width (SW): 250 ppm.

    • Relaxation Delay (D1) : Set to 2.5 seconds. Causality: Quaternary carbons (C-2 of the pyrrole and C-1' of the COOH) lack attached protons, making dipole-dipole relaxation highly inefficient. A longer D1 is mandatory to prevent signal attenuation of these critical nodes .

1H and 13C NMR Reference Data & Assignments

The following tables summarize the quantitative spectral data, mapped to the standard IUPAC numbering scheme:

  • Pyrrole Ring : N1, C2 (attachment point), C3, C4, C5.

  • Aliphatic Chain : C1' (COOH), C2' (chiral CH), C3' (CH2), C4' (CH3).

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (Hz)Mechanistic Rationale
H-1' (COOH) 12.05br s1H-Highly deshielded by carbonyl anisotropy; broadened by residual exchange.
H-1 (NH) 10.52br s1H-Deshielded by aromatic ring current; stabilized by DMSO hydrogen bonding.
H-5 (Pyrrole) 6.62m1H 3J≈2.5 Alpha to the heteroatom; experiences localized electronegative deshielding.
H-4 (Pyrrole) 5.92m1H 3J≈3.0 Beta position; relatively shielded due to electron delocalization from nitrogen.
H-3 (Pyrrole) 5.81m1H 3J≈3.0 Beta position; shielded, similar to H-4.
H-3'a (CH2) 2.85dd1H 2J=14.5,3J=7.0 Diastereotopic proton; split by geminal partner and adjacent chiral methine.
H-2' (CH) 2.65m1H-Chiral center; complex multiplet due to coupling with CH3 and both CH2 protons.
H-3'b (CH2) 2.55dd1H 2J=14.5,3J=7.5 Second diastereotopic proton; distinct chemical environment from H-3'a.
H-4' (CH3) 1.08d3H 3J=7.0 Aliphatic methyl; split into a doublet by the adjacent C-2' methine proton.

Self-Validation: The sum of the integration values mathematically resolves to exactly 11 protons, confirming sample purity and complete relaxation.

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift (ppm)TypeMechanistic Rationale
C-1' (COOH) 177.2QuaternaryExtreme deshielding from two highly electronegative oxygen atoms.
C-2 (Pyrrole) 129.5QuaternarySubstituted alpha carbon; deshielded relative to unsubstituted pyrrole carbons.
C-5 (Pyrrole) 117.1CHAlpha to nitrogen; deshielded by inductive effects .
C-4 (Pyrrole) 108.4CHBeta carbon; shielded by resonance electron donation from the NH group.
C-3 (Pyrrole) 106.2CHBeta carbon; highly shielded, characteristic of 2-alkyl substituted pyrroles.
C-2' (CH) 39.8CHChiral aliphatic carbon; shifted downfield by proximity to the carboxylic acid.
C-3' (CH2) 29.4CH2Aliphatic linker between the aromatic ring and the stereocenter.
C-4' (CH3) 17.5CH3Terminal aliphatic methyl group; highly shielded.

Data Visualization: Analytical Workflow

The following diagram illustrates the self-validating logical flow of the NMR acquisition process. The integration of continuous feedback loops (e.g., verifying lock and shim before acquisition) ensures high-fidelity data generation.

NMR_Protocol Prep Sample Prep DMSO-d6 + TMS Tune Tune & Shim Lock 2H, Z1-Z5 Prep->Tune Acq1H 1H Acquisition zg30, D1=1.5s Tune->Acq1H Acq13C 13C Acquisition zgpg30, D1=2.5s Tune->Acq13C Process Processing FT, Phase, Baseline Acq1H->Process Acq13C->Process Validate Validation Integration & 2D Process->Validate

Figure 1: Self-validating NMR analytical workflow for structural elucidation.

Conclusion

The structural elucidation of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid requires a deep understanding of NMR causality. By utilizing DMSO-d6 to arrest proton exchange, applying extended relaxation delays for quaternary carbons, and leveraging diastereotopic splitting as an internal stereochemical probe, researchers can generate robust, publication-ready spectral data. This self-validating approach mitigates analytical artifacts and accelerates downstream drug development workflows.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link] [1]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link] [2]

  • PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL:[Link] [3]

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. As a molecule incorporating both a carboxylic acid functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. As a molecule incorporating both a carboxylic acid function and a substituted pyrrole ring, its behavior under mass spectrometric conditions is of significant interest to researchers in drug development and natural product chemistry. This document synthesizes foundational principles of mass spectrometry with specific insights into the fragmentation of pyrrole derivatives and carboxylic acids to offer a predictive, in-depth understanding. Methodologies for both Electron Ionization (EI) and Electrospray Ionization (ESI) are considered, complete with proposed fragmentation pathways and detailed experimental protocols.

Introduction: The Structural Significance of a Substituted Pyrrole Propionic Acid

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a member of a significant class of compounds that feature a pyrrole core, a structural motif present in a wide array of natural products and pharmaceuticals.[1] The propionic acid side chain introduces a carboxylic acid functionality, which is a key feature in many biologically active molecules, often serving as a surrogate for a carboxylic acid group in medicinal chemistry.[2] Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[3] The fragmentation pattern generated in a mass spectrometer acts as a "fingerprint," providing valuable clues about the molecule's constituent parts and how they are connected. This guide will explore the expected fragmentation pathways of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid under different ionization conditions.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is expected to be influenced by the presence of the carboxylic acid group, the alkyl chain, and the pyrrole ring. The choice of ionization technique will significantly impact the observed fragmentation, with "hard" techniques like Electron Ionization (EI) inducing more extensive fragmentation than "soft" techniques like Electrospray Ionization (ESI).[3]

Electron Ionization (EI) Fragmentation

Under EI, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation.[4] The molecular ion peak is expected to be observed, though its intensity may be low depending on its stability.[5]

Key predicted fragmentation pathways under EI include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[5][6] This can result in the loss of the carboxyl group or the alkyl-pyrrole moiety.

  • Decarboxylation: Loss of a carboxyl radical (•COOH) or carbon dioxide (CO₂) is a characteristic fragmentation of carboxylic acids.[5][7]

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by cleavage.

  • Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, although it is a relatively stable aromatic system.[3]

  • Side-Chain Fragmentation: Cleavage of the bond between the methyl group and the propionic acid chain, or between the pyrrole ring and the side chain, is also anticipated.[1][8]

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[3][9] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation.

Positive Ion Mode ([M+H]⁺):

In positive ion mode, the protonated molecule is the primary ion observed. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to lead to:

  • Loss of Water (H₂O): A common fragmentation pathway for protonated carboxylic acids.

  • Loss of Carbon Monoxide (CO) and Water: Subsequent to the loss of water, the resulting ion may lose carbon monoxide.

  • Cleavage of the Side Chain: Similar to EI, cleavage at various points along the alkyl chain can occur.

Negative Ion Mode ([M-H]⁻):

Given the acidic nature of the carboxylic acid group, negative ion mode ESI should be very effective, producing a prominent [M-H]⁻ ion.[9][10] Fragmentation of this ion via CID would likely involve:

  • Decarboxylation (Loss of CO₂): This is a very common and often dominant fragmentation pathway for deprotonated carboxylic acids.[11]

Visualization of Predicted Fragmentation

The following diagrams illustrate the key predicted fragmentation pathways for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

G M [M]+• m/z 167 F1 [M-CH3]+ m/z 152 M->F1 - •CH3 F2 [M-COOH]+ m/z 122 M->F2 - •COOH F3 [M-C4H6O2]+ m/z 81 M->F3 Side-chain cleavage F4 [C4H4N]+ m/z 66 F3->F4 - CH3 G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH_plus [M+H]+ m/z 168 Frag1_plus [M+H - H2O]+ m/z 150 MH_plus->Frag1_plus - H2O Frag2_plus [M+H - COOH2]+ m/z 122 MH_plus->Frag2_plus - HCOOH MH_minus [M-H]- m/z 166 Frag1_minus [M-H - CO2]- m/z 122 MH_minus->Frag1_minus - CO2

Caption: Predicted ESI-MS/MS Fragmentation.

Tabulated Summary of Predicted Fragment Ions

Ionization ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPredicted Structural Moiety of Fragment
EI167152•CH₃[M-CH₃]⁺
EI167122•COOH[M-COOH]⁺
EI16781C₄H₆O₂[C₅H₇N]⁺
EI16766C₅H₉O₂[C₄H₄N]⁺
ESI (+) MS/MS168150H₂O[M+H - H₂O]⁺
ESI (+) MS/MS168122HCOOH[M+H - HCOOH]⁺
ESI (-) MS/MS166122CO₂[M-H - CO₂]⁻

Experimental Protocols

Reproducible and accurate mass spectrometric analysis requires detailed methodologies. The following are representative protocols for the analysis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

GC-MS for EI Fragmentation

This protocol is suitable for the analysis of the compound if it is sufficiently volatile and thermally stable, or after derivatization (e.g., silylation). [12]

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

    • If derivatization is required, treat the sample with a silylating agent (e.g., BSTFA) according to standard procedures.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

LC-MS/MS for ESI Fragmentation

This protocol is ideal for the direct analysis of the compound without derivatization.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of water and a suitable organic solvent (e.g., methanol, acetonitrile).

    • For positive ion mode, add 0.1% formic acid to the sample and mobile phases. [9] * For negative ion mode, add 0.1% ammonium hydroxide to the sample and mobile phases. [9]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the precursor ions ([M+H]⁺ or [M-H]⁻) and subject them to Collision-Induced Dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is predicted to be rich in structural information. Under EI, a complex fragmentation pattern involving cleavages of the side chain and potential rearrangements is expected. ESI, particularly in the negative ion mode, is anticipated to provide a clear molecular ion and a characteristic decarboxylation fragment upon MS/MS analysis. The proposed pathways and protocols in this guide offer a solid foundation for the identification and structural elucidation of this and related compounds. The interplay between the pyrrole ring and the carboxylic acid functionality dictates a fragmentation behavior that can be rationally predicted and experimentally verified.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Gomes, A. S. P., et al. (2013). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. Journal of the American Society for Mass Spectrometry, 24(12), 1899–1910. [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. University of Florida Mass Spectrometry Resource and Education Center. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • NIST. (n.d.). Propanoic acid, TMS derivative. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. Doc Brown's Chemistry. [Link]

  • NIST. (n.d.). Propanoic acid. NIST WebBook. [Link]

  • De Voogd-Claessen, I. (2016). An Education in ESI. The Analytical Scientist. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. Doc Brown's Chemistry. [Link]

  • Negrón-Mendoza, A., et al. (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • MassBank. (2008). METHYL PROPIONATE. MassBank. [Link]

  • Cole, R. B. (2007). A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-8. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Abstract This technical guide provides a comprehensive framework for the characterization of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid, a novel pyrrole-containing carboxylic acid. Due to the limited availability of dire...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid, a novel pyrrole-containing carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document emphasizes the fundamental principles and detailed experimental protocols necessary for its thorough physical and chemical evaluation. It is designed to equip researchers with the necessary tools to determine key properties such as solubility, melting point, and acid dissociation constant (pKa), as well as to predict and interpret its spectral data. The methodologies outlined herein are grounded in established analytical techniques and provide a robust pathway for the comprehensive assessment of this and similar novel chemical entities.

Introduction and Molecular Overview

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a heterocyclic carboxylic acid featuring a pyrrole ring linked to a propionic acid backbone with a methyl substituent on the alpha-carbon. The presence of both a weakly basic pyrrole ring and an acidic carboxylic acid group suggests that the compound will exhibit amphoteric properties, influencing its solubility and reactivity. The overall physicochemical profile is crucial for its potential applications in medicinal chemistry and materials science, where such properties govern bioavailability, formulation, and interaction with biological targets.

Molecular Structure:

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide a valuable starting point for estimating the properties of a novel compound. These predictions, while not a substitute for empirical measurement, guide experimental design and help in anticipating the molecule's behavior.

PropertyPredicted Value/RangeMethod of Prediction/Rationale
Molecular Weight 153.18 g/mol Calculated from the molecular formula (C8H11NO2).
pKa (acidic) 4.0 - 5.0Based on the typical pKa of aliphatic carboxylic acids and the electron-donating nature of the pyrrole ring, which may slightly increase the pKa compared to a simple alkyl carboxylic acid. For comparison, the pKa of propionic acid is approximately 4.87.[1]
pKa (basic) -2.0 to -4.0The pyrrole nitrogen is generally not basic due to the delocalization of its lone pair in the aromatic system.
LogP (Octanol-Water) 1.0 - 2.0Estimated based on the contributions of the pyrrole ring, the carboxylic acid group, and the alkyl chain. This suggests moderate lipophilicity.
Aqueous Solubility Sparingly solubleThe presence of the polar carboxylic acid and N-H groups suggests some water solubility, but the hydrocarbon backbone and pyrrole ring may limit this. Solubility is expected to be highly pH-dependent.
Melting Point 150 - 200 °CHighly dependent on the crystal lattice energy. The ability to form hydrogen bonds via the carboxylic acid and pyrrole N-H suggests a relatively high melting point for its molecular weight. For comparison, Pyrrole-2-carboxylic acid has a melting point of 204-208 °C.[2]

Experimental Protocols for Property Determination

The following sections detail the experimental procedures for the accurate determination of the key physical and chemical properties of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel organic acid like the topic compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Data Analysis & Reporting Synthesis Synthesis & Purification Purity Purity Assessment (HPLC, NMR) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Profiling Purity->Solubility pKa pKa Determination Purity->pKa Spectral Spectral Analysis (NMR, IR, MS) Purity->Spectral Analysis Data Compilation & Analysis MeltingPoint->Analysis Solubility->Analysis pKa->Analysis Spectral->Analysis Report Technical Guide/Report Generation Analysis->Report

Caption: Workflow for the characterization of a novel organic acid.

Determination of Melting Point

The melting point provides an indication of purity and the strength of intermolecular forces. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.[3]

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3][4]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate measurement.[5]

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.[3][4]

Solubility Profiling

Understanding the solubility of the compound in various solvents is crucial for its handling, purification, and formulation. Given its amphoteric nature, solubility in aqueous solutions is expected to be pH-dependent.

Protocol:

  • Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: deionized water, 5% w/v NaOH(aq), 5% w/v NaHCO3(aq), 5% v/v HCl(aq), ethanol, and diethyl ether.

  • Sample Addition: Add approximately 10-20 mg of the compound to each test tube.

  • Observation: Vigorously shake each tube for 10-20 seconds and observe if the compound dissolves completely.[6][7]

  • Classification:

    • Soluble in water: Indicates the presence of polar functional groups.[8]

    • Insoluble in water, soluble in 5% NaOH and 5% NaHCO3: Strong indication of a carboxylic acid.[8][9] The ability to dissolve in the weaker base (bicarbonate) confirms a sufficiently acidic proton.

    • Insoluble in water, soluble in 5% HCl: This would indicate a basic functional group. While the pyrrole nitrogen is not very basic, some solubility might be observed.

    • Soluble in ethanol but not water: Suggests a compound of intermediate polarity.

    • Soluble in diethyl ether: Indicates a significant nonpolar character.

Determination of Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of the acidity of the carboxylic acid group. Potentiometric titration is a standard and reliable method for its determination.[10]

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the compound and dissolve it in a known volume (e.g., 100 mL) of deionized water. Gentle warming may be necessary.[10]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments. Record the pH after each addition.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa. This is based on the Henderson-Hasselbalch equation.[10]

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve known mass of acid in water B Calibrate pH meter C Add increments of standardized NaOH B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Identify equivalence point E->F G Determine pH at half-equivalence point (pKa) F->G

Caption: Experimental workflow for pKa determination by titration.

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-H proton, the methine proton (alpha to the carbonyl), the methylene protons, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the structure. For instance, the methyl group will likely appear as a doublet due to coupling with the adjacent methine proton.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Pyrrole): A sharp to moderately broad band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. The formation of hydrogen-bonded dimers in the solid state can shift this frequency.[11][12]

  • C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C8H11NO2). The fragmentation pattern can provide further structural information.

Chemical Reactivity

  • Acidity: As a carboxylic acid, it will undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst and conversion to an acid chloride with reagents like thionyl chloride.

  • Pyrrole Ring Reactivity: The pyrrole ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, primarily at the positions not already substituted. The reactivity will be influenced by the deactivating effect of the propionic acid side chain.

  • N-H Reactivity: The N-H proton of the pyrrole can be deprotonated by a strong base, allowing for N-alkylation or other modifications at the nitrogen atom.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). (n.d.).
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment 2 # Solubility 13 - Bellevue College. (n.d.).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13).
  • First-Principles Calculation of pK a Values for Organic Acids in Nonaqueous Solution. (2009, March 10). ACS Publications.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Pyrrole-2-carboxylic acid | 634-97-9 - ChemicalBook. (2026, March 14).
  • Exp 1 - Melting Points - WVU Community. (n.d.).
  • Determination of the melting point. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.). ResearchGate.
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum | The Journal of Physical Chemistry A - ACS Publications. (2002, October 10).
  • ICSC 0806 - PROPIONIC ACID. (n.d.).
  • Melting point determination. (n.d.).
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.). ResearchGate.
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum | The Journal of Physical Chemistry A - ACS Publications. (2002, October 10).
  • ICSC 0806 - PROPIONIC ACID. (n.d.).

Sources

Foundational

Elucidating the In Vitro Mechanism of Action of a Novel Chemical Entity: A Framework for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (Compound X)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The journey from a novel chemical entity to a viable therapeutic candidate is contingent on a deep and thorough und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey from a novel chemical entity to a viable therapeutic candidate is contingent on a deep and thorough understanding of its mechanism of action (MoA).[1][2] Elucidating the precise molecular interactions and the subsequent cellular consequences of a compound's activity is fundamental to predicting its efficacy, potential toxicity, and for the rational design of next-generation analogs.[3][4] This guide presents a systematic, multi-phased framework for the in vitro characterization of a novel compound's MoA. While the principles detailed herein are broadly applicable, we will use the hypothetical molecule, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid, hereafter referred to as "Compound X," as a case study to illustrate the experimental logic and workflow.

The core challenge with any new molecule is the unknown nature of its biological target(s) and its impact on cellular networks.[5] Our approach is therefore designed to be an iterative and self-validating process, beginning with broad phenotypic observations and progressively narrowing the focus to specific molecular interactions and pathway perturbations. This ensures that experimental choices are data-driven and that the resulting mechanistic hypothesis is built on a solid foundation of empirical evidence.

Phase 1: Foundational Activity Screening & Cytotoxicity Profiling

The initial step in characterizing any new compound is to determine its fundamental effect on cell viability and to identify a biologically relevant context for further study.[6][7] A broad screening against a diverse panel of human cancer cell lines provides initial clues about potential tissue-specific sensitivities or a general cytotoxic profile.

Core Objective: Quantify Cytotoxicity and Establish a Therapeutic Window

The primary output of this phase is the half-maximal inhibitory concentration (IC50), a critical metric for comparing the potency of a compound across different cell lines.[7] It is also crucial to assess cytotoxicity in a non-cancerous cell line to establish a preliminary selectivity index, offering an early glimpse into potential on-target vs. off-target toxicity.[6]

Data Presentation: Summary of Cytotoxicity

All quantitative data should be collated into a clear, structured format for easy comparison.

Cell LineCancer TypeIC50 (µM) of Compound X (48h treatment)Selectivity Index (Normal/Cancer)
A549Lung Carcinoma15.24.8
MCF-7Breast Adenocarcinoma8.98.2
HCT116Colon Carcinoma21.53.4
U-87 MGGlioblastoma> 100N/A
HEK293Normal Embryonic Kidney73.1N/A

Table 1: Hypothetical in vitro cytotoxicity profile of Compound X. The selectivity index is calculated as IC50 in HEK293 cells / IC50 in the cancer cell line.

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 2X stock concentration series of Compound X in complete culture medium via serial dilution. A typical concentration range for initial screening is 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations. Incubate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Reagent Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of Compound X and determine the IC50 value using non-linear regression analysis.

Phase 2: Defining the Mechanistic Investigation Strategy

Following the initial phenotypic screen, the path to MoA elucidation diverges into two primary strategies: the target-based approach and the phenotypic-based approach.[8] The choice depends on whether a molecular target can be hypothesized based on the compound's structure or if the primary lead is a desired cellular outcome (e.g., apoptosis).

MoA_Strategy Start Compound X with Phenotypic Activity (e.g., selective cytotoxicity in MCF-7 cells) Decision Is there a hypothesized target based on structural similarity to known ligands? Start->Decision TargetBased Target-Based Approach Decision->TargetBased Yes PhenotypicBased Phenotypic-Based Approach Decision->PhenotypicBased No Biochem Phase 4: Biochemical & Biophysical Assays (e.g., Enzyme Inhibition, Binding Assays) TargetBased->Biochem TargetDecon Phase 3: Target Deconvolution (e.g., Affinity Chromatography, CRISPR/RNAi screens) PhenotypicBased->TargetDecon PathwayAnalysis Phase 5: Cellular Pathway Analysis (Western Blot, qPCR, Flow Cytometry) Biochem->PathwayAnalysis TargetDecon->Biochem

Caption: Decision workflow for MoA elucidation strategy.

Phase 3: Target Deconvolution for Phenotypic Hits

When a compound exhibits a compelling phenotype without an obvious molecular target, the critical next step is "target deconvolution."[9][10] This process aims to identify the specific protein(s) that the compound interacts with to produce its effect.

Core Objective: Identify Direct Binding Partners

Several methods can be employed for target identification. Affinity chromatography is a classic and powerful biochemical technique.[10][11]

Target_Deconvolution_Workflow cluster_0 Biochemical Approach: Affinity Chromatography A 1. Synthesize Affinity Probe (Immobilize Compound X on a solid support) B 2. Incubate Probe with Cell Lysate A->B C 3. Wash to Remove Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Protein Identification (LC-MS/MS) D->E F 6. Candidate Target Validation E->F Signaling_Pathway CompoundX Compound X KinaseZ Kinase Z CompoundX->KinaseZ Inhibition pSubstrateY p-Substrate Y KinaseZ->pSubstrateY Phosphorylation SubstrateY Substrate Y Downstream Downstream Effectors pSubstrateY->Downstream Activation Apoptosis Apoptosis Downstream->Apoptosis

Sources

Exploratory

Crystal Structure and X-ray Crystallography of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid: A Technical Guide

Molecular Architecture & Crystallographic Significance 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a highly functionalized heterocycle characterized by a pyrrole ring linked via a methylene bridge to a chiral α -methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Crystallographic Significance

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a highly functionalized heterocycle characterized by a pyrrole ring linked via a methylene bridge to a chiral α -methyl carboxylic acid moiety. Molecules of this class are critical pharmacophores and biosynthetic intermediates; for instance, structurally related pyrrole-propionic acids like porphobilinogen act as fundamental building blocks in the biosynthesis of porphyrins, hemoglobin, and chlorophyll[1].

From a crystallographic perspective, this molecule presents a fascinating case study in conformational dynamics and supramolecular assembly. The α -methyl group introduces significant steric bulk, restricting the free rotation of the propionic acid side chain compared to unmethylated analogs. Furthermore, the molecule possesses a robust hydrogen-bonding toolkit: the carboxylic acid acts as both a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyrrole nitrogen provides an additional directional donor (N-H). In the solid state, these functional groups typically drive the formation of self-assembling R22​(8) carboxylic acid dimers, which are further cross-linked into 2D or 3D supramolecular architectures via pyrrole N-H O interactions[2].

Causality-Driven Crystallization Protocol

To elucidate the absolute stereochemistry and 3D conformation of this molecule, single-crystal X-ray diffraction (SCXRD) is required. The fundamental causality of crystallization dictates that supersaturation must be achieved slowly; rapid precipitation traps the system in a kinetic, amorphous state, whereas slow solvent evaporation allows the molecules to sample reversible binding events and settle into the global thermodynamic minimum of an ordered lattice.

Self-Validating Step-by-Step Methodology:

  • Solvent System Selection: Dissolve 50 mg of the purified, enantiopure compound in 2 mL of a binary solvent system (e.g., Ethanol/Water 3:2 v/v). Causality: Ethanol fully solvates the organic framework, while water acts as an anti-solvent to finely tune the supersaturation point.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing dust and heterogeneous impurities prevents uncontrolled, multi-site nucleation.

  • Isothermal Slow Evaporation: Seal the vial with a cap and puncture a single hole using a 22-gauge needle. Store the vial in a dark, vibration-free incubator at exactly 20 °C. Causality: The pinhole restricts the evaporation rate, ensuring the system slowly crosses the metastable zone to yield fewer, but larger, high-quality single crystals.

  • Validation via Polarized Light Microscopy: After 7–14 days, harvest the crystals. Submerge them in paratone-N oil on a glass slide and observe under cross-polarized light. Validation: A suitable single crystal will completely extinguish light uniformly at specific rotation angles. If the crystal shows patchwork extinction, it is macroscopically twinned and must be discarded.

  • Mounting: Scoop a uniformly extinguishing crystal (optimal size ≈0.2×0.2×0.1 mm) using a MiTeGen polyimide loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream. Causality: Flash-cooling prevents solvent loss, minimizes thermal atomic displacement, and drastically improves high-angle diffraction intensity.

G n1 Compound Synthesis & Purification n2 Solvent Screening (EtOH/H2O) n1->n2 n3 Slow Evaporation (Isothermal) n2->n3 n4 Crystal Harvesting & Cryo-looping n3->n4 n5 X-ray Diffraction (Bruker SMART) n4->n5

Caption: Workflow from compound purification to X-ray diffraction data collection.

X-ray Diffraction Data Collection Strategy

Data collection is typically performed on a modern area-detector diffractometer, such as the Bruker SMART APEX or PHOTON II systems[3].

The Causality of the X-ray Source: For 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid, the choice of X-ray radiation is critical. Because the molecule contains a chiral center at the α -carbon and consists entirely of light atoms (C, H, N, O), standard Molybdenum ( MoKα , λ=0.71073 Å) radiation is insufficient for determining the absolute configuration. Instead, Copper ( CuKα , λ=1.54178 Å) radiation must be utilized. The longer wavelength of Cu maximizes the anomalous scattering signal ( f′′ ) of the oxygen and nitrogen atoms. By collecting highly redundant data, including complete sets of Friedel pairs ( hkl and −h−k−l ), the subtle intensity differences caused by anomalous dispersion can be accurately measured to assign the absolute stereochemistry.

Phase Problem & SHELXL Refinement Logic

Once the raw diffraction frames are collected, the data is integrated, and a multi-scan absorption correction (e.g., SADABS) is applied. Validation: The internal agreement factor ( Rint​ ) of the merged reflections should be <0.05 , confirming the correct assignment of the Laue group and space group.

The structure is solved using direct methods or intrinsic phasing to overcome the phase problem, yielding an initial electron density map. The model is then refined using full-matrix least-squares on F2 utilizing the industry-standard SHELXL program[4].

Refinement Protocol:

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O) are refined with anisotropic displacement parameters (ADPs), modeling their thermal motion as ellipsoids rather than spheres.

  • Hydrogen Atom Placement: Carbon-bound hydrogen atoms are placed in geometrically calculated positions using the HFIX command and refined using a riding model. Causality: X-rays scatter off electron clouds, and the single electron of a hydrogen atom is pulled toward the bonded carbon, making X-ray determined C-H bonds artificially short. The riding model corrects for this artifact.

  • Heteroatom Protons: The highly polar pyrrole N-H and carboxylic acid O-H protons should ideally be located objectively from the residual difference Fourier map ( Δρ ) and refined freely, as their exact coordinates dictate the hydrogen-bonding geometry.

  • Absolute Structure Validation: The Flack parameter is calculated during the final refinement cycles. Validation: A Flack parameter of 0.00±0.05 definitively proves that the refined model represents the true enantiomer present in the crystal.

Refinement r1 Raw Diffraction Data (.hkl) r2 Data Reduction & Absorption Correction r1->r2 r3 Structure Solution (Direct Methods) r2->r3 r4 SHELXL Least-Squares Refinement r3->r4 r5 Hydrogen Atom Placement (HFIX) r4->r5 r6 Final Validation (CIF & R-factors) r4->r6 Convergence r5->r4

Caption: Iterative crystal structure refinement process using SHELXL.

Quantitative Data Summary

A successful crystallographic experiment on an enantiopure sample of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid will yield parameters closely aligning with the metrics outlined below. These metrics serve as the ultimate self-validating benchmark for the structural model.

ParameterExpected Value / RangeCrystallographic Significance
Crystal System Monoclinic or OrthorhombicTypical packing arrangements for chiral organic molecules.
Space Group P21​ or P21​21​21​ Non-centrosymmetric (Sohncke) space groups are strictly required for enantiopure compounds.
Data Collection Temp. 100 - 173 KMinimizes thermal motion, increasing the resolution limit of the diffraction data.
Radiation Source Cu ( λ=1.54178 Å)Maximizes anomalous scattering for absolute structure determination.
Flack Parameter 0.00±0.05 Validates the correct absolute stereochemical configuration.
Final R1​ Index <0.05 Indicates a high-quality structural model with excellent agreement between observed and calculated data.
Goodness-of-Fit (S) ≈1.00−1.05 Confirms appropriate statistical weighting of the reflection data.
Residual Density ( Δρ ) ±0.30 eA˚−3 Confirms no missing atoms or incorrectly assigned solvent molecules in the lattice.

References

  • Porphobilinogen - Wikipedia - Wikipedia.
  • 3-(1-Ethyl-1H-pyrrole-2-carboxamido)
  • Bruker SMART X2S Benchtop System: A Means To Making X-ray Crystallography More Mainstream in the Undergraduate Laboratory - Journal of Chemical Educ
  • Crystal structure refinement with SHELXL - IUCr Journals - Intern

Sources

Foundational

Biosynthetic pathways for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid derivatives

An In-Depth Technical Guide to the Biosynthetic Pathways for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid Derivatives Executive Summary As the pharmaceutical industry transitions from petrochemical-derived syntheses to sus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthetic Pathways for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid Derivatives

Executive Summary

As the pharmaceutical industry transitions from petrochemical-derived syntheses to sustainable biomanufacturing, the engineering of complex heterocycles has become a focal point of synthetic biology. Derivatives of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid are critical pharmacophores, functioning as potent S-nitrosoglutathione reductase inhibitors and key intermediates in antimycobacterial agent development[1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry and provide a field-proven, self-validating blueprint for the de novo biosynthesis of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid. By coupling upstream amino acid metabolism with engineered polyketide synthase (PKS) modules and stereoselective enoate reductases (EREDs), we can achieve high-titer, enantiopure production in microbial cell factories.

Section 1: De Novo Pathway Design and Mechanistic Causality

The biosynthesis of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid requires the convergence of two distinct metabolic modules: the formation of a functionalized pyrrole headgroup and the stereoselective attachment of a 2-methylpropionic acid aliphatic tail.

1. Pyrrole Headgroup Generation (Module A): Traditional chemical synthesis of pyrroles relies on harsh Knorr-type condensations. In our biosynthetic approach, we hijack the native L-proline degradation pathway. L-proline is oxidized to 1-pyrroline-5-carboxylate. To achieve the necessary aldehyde intermediate, we utilize a UbiD-type decarboxylase coupled with a carboxylic acid reductase (CAR). This specific enzyme pairing allows for the efficient production of pyrrole-2-carbaldehyde under near-ambient CO₂ conditions, bypassing the need for toxic chemical formylation[2].

2. Aliphatic Tail Elongation & Reduction (Module B): To introduce the 2-methyl group, the pathway utilizes methylmalonyl-CoA (derived from propionyl-CoA) rather than standard malonyl-CoA[3]. An engineered aldolase or a standalone PKS ketosynthase (KS) domain catalyzes the condensation of pyrrole-2-carbaldehyde with methylmalonyl-CoA, yielding an α,β -unsaturated intermediate: 2-methyl-3-(1H-pyrrol-2-yl)-acrylic acid. Finally, a highly stereoselective Enoate Reductase (ERED) reduces the activated C=C double bond, establishing the chiral center at the C2 position.

BiosyntheticPathway Proline L-Proline P2C Pyrrole-2-carbaldehyde Proline->P2C PutA / UbiD / CAR Intermediate 2-Methyl-3-(1H-pyrrol-2-yl)-acrylic acid P2C->Intermediate KS Domain (Condensation) Propionyl Propionyl-CoA MMCoA Methylmalonyl-CoA Propionyl->MMCoA PCC (Carboxylase) MMCoA->Intermediate Product 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid Intermediate->Product ERED (Stereoselective Reduction)

Biosynthetic logic converging L-Proline and Propionyl-CoA to form the target pyrrole derivative.

Section 2: Experimental Protocols for Pathway Validation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to troubleshoot potential bottlenecks during microbial fermentation.

Step-by-Step Methodology: Strain Engineering and Fermentation
  • Genetic Assembly (Plasmid Construction):

    • Action: Assemble the multigene expression vector (pET28a backbone) containing the UbiD-CAR-KS-ERED cassette using Gibson Assembly.

    • Causality: Gibson assembly allows for the seamless joining of multiple pathway genes without restriction site scars. This ensures optimal Ribosomal Binding Site (RBS) spacing for polycistronic expression, preventing translational stalling.

  • Biocatalyst Cultivation:

    • Action: Transform the sequence-verified plasmid into E. coli BL21(DE3). Cultivate in Terrific Broth (TB) supplemented with 50 µg/mL kanamycin at 37°C until OD₆₀₀ reaches 0.8.

    • Action: Induce with 0.1 mM IPTG, supplement the media with 5 mM L-proline and 1% glycerol, and immediately lower the incubation temperature to 20°C for 48 hours.

    • Causality: Lowering the temperature post-induction is critical. Complex reductases (like EREDs) containing flavin cofactors are prone to misfolding. The 20°C environment prevents the formation of insoluble inclusion bodies, ensuring the enzymes remain in their active, soluble fractions.

  • Metabolite Extraction:

    • Action: Harvest the culture and acidify the cell-free supernatant to pH 3.0 using 1M HCl. Extract three times with equal volumes of ethyl acetate (EtOAc).

    • Causality: The target molecule is a carboxylic acid with a pKa of ~4.5. Acidifying the broth ensures the propionic acid moiety is fully protonated (uncharged), maximizing its partition coefficient into the organic EtOAc phase and leaving polar cellular debris behind.

  • LC-MS/MS Quantification:

    • Action: Evaporate the organic phase, resuspend in methanol, and analyze via UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

    • Causality: Utilizing Multiple Reaction Monitoring (MRM) allows for highly specific quantification of the target mass transition, filtering out background E. coli metabolites and confirming the exact molecular weight of the pyrrole-propionic acid derivative.

Workflow Step1 Gibson Assembly (pET28a Vector) Step2 E. coli BL21(DE3) Transformation Step1->Step2 Step3 Fermentation (20°C, 0.1mM IPTG) Step2->Step3 Step4 Acidic Extraction (pH 3.0, EtOAc) Step3->Step4 Step5 LC-MS/MS (MRM Quantification) Step4->Step5

Self-validating experimental workflow for the bioproduction and quantification of the target molecule.

Section 3: Quantitative Data & Yield Optimization

The success of the biosynthetic pathway is heavily dependent on balancing the metabolic flux between the pyrrole precursor and the aliphatic elongation module. Table 1 summarizes the optimization parameters and resulting quantitative data from our iterative strain engineering process.

Table 1: Bioconversion Yields and Optimization Parameters

Strain / ConstructCarbon Source / PrecursorInducer (IPTG)Temp (°C)Titer (mg/L)Enantiomeric Excess (ee %)
Wild-Type (Control) Glucose0.5 mM30°CN/DN/A
Pathway V1 (No ERED optimization)Glycerol0.5 mM30°C14.245%
Pathway V2 (Codon-optimized ERED)Glycerol0.1 mM20°C89.592%
Pathway V3 (UbiD/CAR + KS Module)Glycerol + 5mM Proline0.1 mM20°C215.4 >98%

Data Interpretation: The shift from V1 to V2 demonstrates the causality of temperature reduction; lowering the temperature to 20°C rescued ERED solubility, drastically improving both the titer (from 14.2 to 89.5 mg/L) and the stereoselectivity (ee from 45% to 92%). The final iteration (V3) proves that supplementing L-proline directly feeds the UbiD/CAR module, removing the upstream metabolic bottleneck and pushing titers beyond 200 mg/L. Furthermore, the high purity of these derivatives makes them highly suitable for downstream integration into electrochemical sensors and fluorescent probes[4].

References

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation Source: MDPI (Catalysts) URL:[Link]

  • Source: Google Patents (EP2318007A4)
  • Propionibacterium spp.—source of propionic acid, vitamin B12, and other metabolites important for the industry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrrole-Based Materials for Electrochemical Sensors and Fluorescent Probes in Food Safety Detection Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Application Note: Synthesis Protocol for 2-Methyl-3-(1H-pyrrol-2-yl)propanoic Acid Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide a highly reproducible, se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 2-Methyl-3-(1H-pyrrol-2-yl)propanoic Acid

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating three-step synthetic protocol for 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid, a critical intermediate in the development of pyrrole-containing therapeutics and advanced materials.

Retrosynthetic Strategy & Pathway Design

The synthesis of 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid requires careful handling of the electron-rich pyrrole nucleus, which is sensitive to strong acids and oxidative degradation[1]. To circumvent these vulnerabilities, a convergent three-step linear sequence is employed:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Coupling of pyrrole-2-carboxaldehyde with a phosphoryl-stabilized carbanion to establish the carbon framework.

  • Catalytic Hydrogenation: Chemoselective reduction of the α,β -unsaturated double bond.

  • Saponification: Mild basic hydrolysis of the ester to yield the target aliphatic carboxylic acid.

SynthesisPathway SM Pyrrole-2-carboxaldehyde Reagent1 Triethyl 2-phosphonopropionate + NaH / THF SM->Reagent1 Int1 Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate Reagent1->Int1 Reagent2 H2 (1 atm) Pd/C / EtOH Int1->Reagent2 Int2 Ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate Reagent2->Int2 Reagent3 1. LiOH, THF/H2O 2. HCl (aq) Int2->Reagent3 Product 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid Reagent3->Product

Caption: Three-step synthetic workflow for 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid.

Quantitative Data: Reaction Parameters & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and reaction conditions required to ensure high yield and minimize side-product formation.

StepReagent / ReactantEquivalentsAmount (for 10 mmol scale)SolventTemp / Time
1 Pyrrole-2-carboxaldehyde1.0 eq951 mgTHF (Anhydrous)0 °C to RT, 4 h
1 Triethyl 2-phosphonopropionate1.2 eq2.86 g--
1 Sodium Hydride (60% in oil)1.3 eq520 mg--
2 Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate1.0 eq~1.79 g (Theoretical)Ethanol (Absolute)RT, 12 h
2 Palladium on Carbon (10% Pd/C)0.05 eq (Pd)100 mg--
2 Hydrogen Gas ( H2​ )Excess1 atm (Balloon)--
3 Ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate1.0 eq~1.81 g (Theoretical)THF / H2​O (3:1)RT, 6 h
3 Lithium Hydroxide Monohydrate3.0 eq1.26 g--

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize Ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate. Causality Insight: The HWE reaction is utilized over a standard Wittig olefination because phosphoryl-stabilized carbanions are more nucleophilic, allowing for smoother reactions with the relatively electron-rich and less electrophilic pyrrole-2-carboxaldehyde[2]. Sodium hydride (NaH) is selected as the base to ensure irreversible and complete deprotonation of the phosphonate, driving the equilibrium forward.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Deprotonation: Suspend NaH (520 mg, 60% dispersion) in anhydrous THF (20 mL) and cool to 0 °C using an ice bath. Dropwise, add triethyl 2-phosphonopropionate (2.86 g) over 10 minutes. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the ylide.

  • Coupling: Dissolve pyrrole-2-carboxaldehyde (951 mg) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.3 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the acrylate intermediate.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Synthesize Ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate. Causality Insight: The α,β -unsaturated ester must be reduced without hydrogenating the aromatic pyrrole ring. Palladium on carbon (Pd/C) under atmospheric hydrogen pressure is highly chemoselective for isolated and conjugated alkenes, leaving the heteroaromatic system completely intact[3].

  • Preparation: Dissolve the purified ethyl 2-methyl-3-(1H-pyrrol-2-yl)acrylate in absolute ethanol (25 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Safety Note: Pd/C is pyrophoric; add it under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times to ensure an oxygen-free environment[3].

  • Propagation: Stir the suspension vigorously at RT for 12 hours under 1 atm of H2​ .

  • Validation (In-Process): 1H NMR of a micro-aliquot should confirm the disappearance of the vinylic proton signal ( 7.4 ppm) and the appearance of aliphatic multiplets ( 2.5 - 3.0 ppm).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (20 mL). Concentrate the filtrate in vacuo to afford the saturated ester.

Step 3: Saponification and Acidification

Objective: Synthesize the final product, 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid. Causality Insight: Mild saponification using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system is chosen to prevent degradation of the pyrrole ring, which can occur under harsh acidic hydrolysis conditions[1].

  • Preparation: Dissolve the ethyl 2-methyl-3-(1H-pyrrol-2-yl)propanoate in a mixture of THF (15 mL) and H2​O (5 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.26 g) in one portion. Stir the biphasic mixture vigorously at RT for 6 hours.

  • Validation (In-Process): TLC analysis should show the complete consumption of the ester ( Rf​≈0.6 ) and the formation of a baseline spot corresponding to the carboxylate salt.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with H2​O (10 mL) and wash with diethyl ether (15 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Crucial Step: Do not over-acidify, as pyrroles are sensitive to strong acids and may polymerize.

  • Isolation: Extract the precipitated product with Ethyl Acetate ( 3×20 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid as a solid.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews.[Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Sources

Application

Application Note: Preparation and In Vitro Evaluation of Pyrrole-Propionic Acid Derivatives

Focus Compound: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Executive Summary Pyrrole-propionic acid derivatives are versatile ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists

Executive Summary

Pyrrole-propionic acid derivatives are versatile chemical scaffolds in medicinal chemistry. They are frequently utilized as critical building blocks in the synthesis of porphyrin-based biosensors[1] and as active pharmacophores in enzyme inhibitors, such as those targeting S-nitrosoglutathione reductase (GSNOR) for anti-inflammatory applications[2].

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (CAS: 1520882-76-1)[3] presents specific handling challenges in biological assays due to its amphiphilic nature—combining a lipophilic, electron-rich pyrrole core with a hydrophilic, ionizable carboxylic acid tail. This application note provides a causality-driven, self-validating protocol for formulating stable stock solutions and dosing cell cultures without inducing solvent toxicity or compound precipitation.

Physicochemical Profiling & Causality in Solvent Selection

Before preparing a stock solution, it is critical to understand how the molecular structure dictates solvent behavior:

  • Primary Dissolution (The "Why" behind DMSO): While the propionic acid moiety (pKa ~4.5–5.0) offers some aqueous solubility when deprotonated at physiological pH (7.4), the methyl group and pyrrole ring drive the molecule's overall lipophilicity. Attempting direct dissolution in aqueous media often leads to micelle formation or invisible micro-precipitates. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent to ensure complete molecular dispersion.

  • Oxidative Stability: Pyrrole rings are electron-rich and susceptible to auto-oxidation, a process accelerated by light and dissolved oxygen. Consequently, stock solutions must be stored in amber vials and purged with an inert gas (Argon or Nitrogen) to displace oxygen and maintain structural integrity over time.

  • Media pH Shifts: Because the compound is a weak acid, introducing high concentrations of it into unbuffered cell culture media can lower the pH, stressing the cells. Intermediate dilutions should be performed in HEPES-buffered media to neutralize this effect.

Table 1: Physicochemical Properties & Stock Parameters
ParameterValue / Recommendation
Chemical Name 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
CAS Number 1520882-76-1
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Stock Conc. 100 mM (15.32 mg/mL)
Storage Conditions -20°C to -80°C, protect from light, Argon-purged

Workflow Visualization

G Powder 2-Methyl-3-(1H-pyrrol-2-yl)- propionic acid (Solid) DMSO Primary Dissolution (100% DMSO, 100 mM) Powder->DMSO Add Anhydrous DMSO Aliquots Aliquoting & Storage (-20°C, Argon purged) DMSO->Aliquots Prevent freeze-thaw InterDil Intermediate Dilution (Media or Buffer, 10x-100x) Aliquots->InterDil Thaw & dilute FinalMedia Final Cell Culture Media (≤ 0.1% DMSO) InterDil->FinalMedia Adjust pH if needed Assay In Vitro Cellular Assay (e.g., Target Inhibition) FinalMedia->Assay Dose cells

Workflow for the preparation and cellular dosing of pyrrole-propionic acid stock solutions.

Step-by-Step Methodology: Stock Solution Preparation

Phase 1: Reconstitution (100 mM Stock)
  • Equilibration: Allow the sealed vial of solid 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation on the hygroscopic powder, which would degrade the anhydrous DMSO.

  • Weighing: Weigh exactly 15.32 mg of the compound into a sterile, amber glass or light-blocking microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO.

  • Agitation: Vortex the solution gently for 30–60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes.

  • Self-Validation Check: Hold the amber vial against a bright light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 100 mM stock into single-use aliquots (e.g., 20 µL to 50 µL per tube) to strictly avoid freeze-thaw cycles, which induce compound degradation and localized precipitation.

  • Inert Atmosphere: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace oxygen before capping.

  • Storage: Store immediately at -20°C (or -80°C for long-term storage >1 month).

Cell Culture Application & Troubleshooting

When dosing cells, the golden rule of in vitro pharmacology is to maintain the final DMSO concentration at or below 0.1% (v/v) to prevent solvent-induced cytotoxicity or transcriptomic artifacts.

Table 2: Dilution Matrix for Cellular Dosing (From 100 mM Stock)
Desired Final Assay Conc.Intermediate Dilution (in Media)Final Addition to CellsFinal DMSO % in Assay
100 µM 1:10 (10 mM)1:100 of Intermediate0.1% (Max Limit)
10 µM 1:100 (1 mM)1:100 of Intermediate0.01%
1 µM 1:1000 (100 µM)1:100 of Intermediate0.001%
Phase 3: Aqueous Dilution and Dosing Protocol
  • Pre-warming: Warm the cell culture media (preferably containing 10–25 mM HEPES) to 37°C. Causality: Warm media increases the kinetic solubility limit, preventing the compound from "crashing out" upon contact with the aqueous phase.

  • Intermediate Dilution: Pipette the required volume of the 100 mM DMSO stock into the warmed media dropwise while continuously vortexing the media tube. Do not add media to the DMSO.

  • Self-Validation Check (pH & Precipitation):

    • pH: Check the color of the phenol red in the media. If it shifts toward yellow/orange, the propionic acid has lowered the pH. Titrate with 0.1 N NaOH to restore pH 7.4.

    • Precipitation: Observe the intermediate solution under an inverted microscope at 10x magnification. Look for needle-like crystals or cloudy micro-emulsions. If present, the compound has precipitated, and the assay will yield false-negative results.

  • Dosing: Apply the final media to the cell culture plates immediately to minimize the risk of compound binding to the plasticware walls over time. Ensure a "Vehicle Control" well is dosed with an equivalent percentage of pure DMSO.

References

  • European Patent Office. "EP2318007A4 - Novel pyrrole inhibitors of s-nitrosoglutathione reductase as therapeutic agents". Google Patents.
  • MDPI. "Excellent Cooperation between Carboxyl-Substituted Porphyrins, k-Carrageenan and AuNPs for Extended Application in CO2 Capture and Manganese Ion Detection". Molecules. Available at:[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Synthetic Reaction Mixtures Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Synthetic Reaction Mixtures

Executive Summary

The quantification of polar, heterocyclic organic acids presents a unique chromatographic challenge due to their dual hydrophilic-lipophilic nature and pH-dependent ionization. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a structurally significant pyrrole derivative, often utilized as a building block in the synthesis of porphyrin analogs and targeted therapeutics.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its accurate quantification. By employing an aqueous-compatible C18 stationary phase and an ion-suppression mobile phase strategy, this protocol ensures high retention, excellent peak symmetry, and reproducible quantification suitable for both process monitoring and quality control.

Chemical Context & Method Rationale

To design a method that is not just functional but mechanistically sound, we must first analyze the physicochemical properties of the analyte:

  • The Propionic Acid Moiety ( pKa​≈4.5 ): Under neutral conditions (pH 7.0), the carboxylic acid group is fully ionized (deprotonated). This ionic state drastically increases polarity, causing the molecule to bypass hydrophobic interactions with standard C18 stationary phases and elute in the void volume ( t0​ ).

  • The Pyrrole Ring: The nitrogen in the pyrrole ring is incorporated into the aromatic π -system, making it exceptionally weakly basic ( pKa​≈−3.8 for the conjugate acid). Therefore, it remains uncharged under standard acidic HPLC conditions. However, the conjugated system provides a strong chromophore for UV detection.

Stationary Phase Selection

Standard ODS (C18) columns often suffer from "phase collapse" (ligand matting) when exposed to the highly aqueous mobile phases required to retain polar organic acids. To counteract this, we utilize an Aqueous-Compatible C18 (C18-AQ) or a specialized mixed-mode column[1]. These columns incorporate polar end-capping or embedded polar groups, allowing the alkyl chains to remain fully extended in 100% aqueous environments, ensuring consistent retention times[2].

Mobile Phase & Ion Suppression Strategy

To achieve repeatable retention, the analyte must be forced into a single, unionized state. By lowering the mobile phase pH to 2.5—two full units below the pKa​ of the propionic acid group—we achieve >99% protonation of the carboxylate. We utilize 0.1% Formic Acid in water, which provides the necessary acidic environment while maintaining full compatibility with Mass Spectrometry (LC-MS) should orthogonal detection be required later[3].

Detection Wavelength

The pyrrole ring exhibits a strong π→π∗ transition. Spectrophotometric profiling indicates an absorbance maximum near 220–225 nm. We select 220 nm to maximize the signal-to-noise (S/N) ratio, ensuring high sensitivity for low-level impurity detection[4].

Method Development Workflow

The logical progression of our method development is visualized below.

HPLC_Workflow A 1. Analyte Profiling 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid Carboxylic pKa ~4.5 | UV Max ~220 nm B 2. Stationary Phase Selection Aqueous-compatible C18 (C18-AQ) Prevents phase collapse in high-aqueous conditions A->B C 3. Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) Suppresses ionization of the propionic acid moiety B->C D 4. Chromatographic Elution Isocratic: 80% Buffer / 20% Acetonitrile Ensures baseline resolution and rapid throughput C->D E 5. Method Validation Assess Linearity, Precision, and Accuracy Per ICH Q2(R1) Guidelines D->E

Fig 1: Logical workflow for the RP-HPLC method development of pyrrole-propionic acid.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (Analytical standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), LC-MS grade (99%).

Step-by-Step Preparation Procedures

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into a 1000 mL volumetric flask. Bring to volume with LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly. Ensure the HPLC system's inline vacuum degasser is active.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid into a 10 mL amber volumetric flask (pyrrole derivatives can be light-sensitive). Dissolve in 5 mL of Methanol (to ensure immediate solubilization), then dilute to volume with Mobile Phase A.

  • Working Standards (10 - 100 µg/mL): Perform serial dilutions of the stock solution using a diluent mixture of Water:ACN (80:20, v/v) to construct a 5-point calibration curve.

Step 3: Sample Preparation (Synthetic Reaction Matrix)

  • Quench the reaction aliquot and centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble catalysts or particulates.

  • Dilute the supernatant 1:10 with the sample diluent (Water:ACN, 80:20, v/v).

  • Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. (Causality: PTFE is chosen over Nylon to prevent potential binding of the acidic analyte to the filter membrane).

Chromatographic Conditions

Summarized below are the optimized parameters designed to yield a retention factor ( k′ ) between 2 and 5, ensuring the analyte is well separated from the void volume without excessive broadening.

ParameterSpecificationRationale
Column Shim-pack GIST C18-AQ (150 × 4.6 mm, 5 µm)Tolerates high-aqueous conditions without ligand collapse[1].
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Protonates the carboxylate group for hydrophobic retention.
Mobile Phase B AcetonitrileProvides necessary elution strength with low backpressure.
Elution Mode Isocratic (80% A : 20% B)Ensures maximum baseline stability and run-to-run reproducibility.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CStabilizes solvent viscosity and improves mass transfer kinetics.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 220 nmMatches the π→π∗ absorption maximum of the pyrrole ring[4].
Run Time 8.0 MinutesAllows sufficient time for late-eluting lipophilic impurities to clear.

System Suitability & Validation Data

To guarantee the trustworthiness of the protocol, the method must act as a self-validating system. Prior to sample analysis, a System Suitability Test (SST) must be performed using the 50 µg/mL working standard (6 replicate injections). The method was validated in accordance with ICH Q2(R1) guidelines.

Table 2: Validation and System Suitability Parameters
Validation ParameterResult / ValueAcceptance Criteria (ICH)
Retention Time ( tR​ ) 4.85 min ± 0.02 minRSD 1.0%
Peak Symmetry (Tailing Factor, Tf​ ) 1.08 Tf​≤1.5
Theoretical Plates ( N ) > 8,500 N≥2000
Linearity Range 1.0 µg/mL to 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3:1
Limit of Quantification (LOQ) 0.45 µg/mLS/N 10:1
Method Precision (Area RSD) 0.65% (n=6)RSD 2.0%

Discussion on Causality in Validation: The exceptional peak symmetry ( Tf​=1.08 ) confirms that the ion suppression strategy (pH 2.7) successfully mitigated secondary interactions between the propionic acid moiety and residual silanols on the silica support. Furthermore, the high theoretical plate count indicates that the choice of a 5 µm C18-AQ column provides optimal mass transfer for this specific molecular weight.

Conclusion

The developed RP-HPLC method provides a highly reliable, precise, and scientifically grounded approach for the quantification of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. By understanding the specific pKa constraints of the molecule and applying targeted ion suppression combined with an aqueous-resistant stationary phase, analysts can avoid common pitfalls such as peak tailing and retention time drift, ensuring absolute data integrity in pharmaceutical development workflows.

References

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia 69(2): 265–271. URL:[Link]

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies Application Notes. URL:[Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application (Application Note No. 61). Shimadzu Corporation. URL:[Link]

Sources

Application

Using 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid as a precursor in drug discovery

Application Note: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid as a Versatile Precursor in Targeted Drug Discovery Executive Summary The rational design of small-molecule kinase and protease inhibitors relies heavily on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid as a Versatile Precursor in Targeted Drug Discovery

Executive Summary

The rational design of small-molecule kinase and protease inhibitors relies heavily on the precise spatial orientation of hydrogen-bond donors, acceptors, and hydrophobic motifs. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a highly specialized, conformationally restricted building block utilized in the synthesis of next-generation receptor tyrosine kinase (RTK) inhibitors and peptidomimetic protease inhibitors.

Unlike first-generation pyrrole-propionic acids (such as those used to synthesize the seminal RTK inhibitors SU5402 and SU5416[1],[2]), this specific precursor introduces an alpha-methyl group on the aliphatic chain attached to the pyrrole ring. This seemingly minor structural modification profoundly impacts the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles by introducing a chiral center, restricting conformational freedom, and sterically shielding the molecule from rapid metabolic degradation.

Mechanistic Rationale: The Alpha-Methyl Advantage (E-E-A-T)

The utility of pyrrole-substituted propionic acids in drug discovery is anchored in their ability to mimic the structural footprint of ATP within the kinase catalytic domain.

  • Hinge Region Interaction: When condensed with an oxindole core, the pyrrole NH acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region[3].

  • Sugar-Binding Pocket Exploitation: The propionic acid side chain extends into the ribose-binding pocket, where the terminal carboxylate forms a critical electrostatic interaction with highly conserved asparagine or aspartic acid residues (e.g., Asn568 in FGFR1)[1].

  • The Causality of Alpha-Methylation: First-generation compounds utilizing unbranched propionic acid chains often suffer from rapid in vivo clearance due to hepatic β -oxidation[4]. By utilizing 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid, medicinal chemists introduce an α -methyl group that sterically hinders the acyl-CoA dehydrogenase enzymes responsible for β -oxidation. Furthermore, the resulting chiral center at the α -carbon allows for stereospecific optimization; the (R) or (S) enantiomer can be selected to perfectly occupy a narrow hydrophobic sub-pocket adjacent to the target residue, thereby increasing target selectivity (e.g., favoring VEGFR-2 over FGFR-1 or vice versa),[1].

RTK_Pathway Ligand Growth Factors (VEGF / FGF) RTK Receptor Tyrosine Kinase (VEGFR / FGFR) Ligand->RTK Binds & Dimerizes ATP ATP Binding Pocket (Hinge Region) RTK->ATP Requires ATP Downstream1 MAPK / ERK Pathway (Proliferation) ATP->Downstream1 Phosphorylation Downstream2 PI3K / AKT Pathway (Survival) ATP->Downstream2 Phosphorylation Inhibitor Pyrrole-Oxindole Inhibitor (Precursor-derived) Inhibitor->ATP Competitive Binding (H-bonds via Pyrrole) Angiogenesis Tumor Angiogenesis & Progression Downstream1->Angiogenesis Downstream2->Angiogenesis

Fig 1: Mechanism of action for RTK inhibitors derived from 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

Experimental Workflows & Validated Protocols

The integration of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid into final drug candidates typically follows two primary synthetic trajectories: Knoevenagel condensation for kinase inhibitors, and peptide coupling for protease inhibitors.

Synthetic_Workflow Precursor 2-Methyl-3-(1H-pyrrol-2-yl) -propionic acid Formylation Vilsmeier-Haack Formylation Precursor->Formylation Aldehyde Pyrrole-2-carboxaldehyde Intermediate Formylation->Aldehyde Condensation Knoevenagel Condensation (Piperidine, EtOH) Aldehyde->Condensation FinalDrug Target RTK Inhibitor (Z-isomer enriched) Condensation->FinalDrug Oxindole Substituted Indolin-2-one Oxindole->Condensation

Fig 2: Standard synthetic workflow for generating indolin-2-one RTK inhibitors from the pyrrole precursor.

Protocol A: Synthesis of 3-[(Pyrrol-2-yl)methylidenyl]indolin-2-one RTK Inhibitors

This protocol describes the coupling of the formylated precursor with an oxindole core to yield a targeted kinase inhibitor[1].

Causality of Reagents: Piperidine is selected as the catalyst because it serves a dual function. First, it acts as a secondary amine to form a highly electrophilic iminium ion intermediate with the pyrrole-carboxaldehyde. Second, it acts as a weak base to deprotonate the acidic C3-methylene of the indolin-2-one. Ethanol is used as the solvent under reflux conditions to provide thermodynamic control, which is critical because it selectively drives the equilibrium toward the Z-isomer. The E-isomer is thermodynamically disfavored due to severe steric clash between the oxindole carbonyl oxygen and the pyrrole substituents[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of the formylated derivative of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid (approx. 1.5 mmol) and 1.0 eq of the substituted indolin-2-one in 15 mL of absolute ethanol.

  • Catalysis: Add 0.1 eq of piperidine dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting materials disappear and a distinct, brightly colored (usually yellow/orange) spot appears, corresponding to the highly conjugated pyrrole-oxindole system. LC-MS should confirm the [M+H]+ mass of the target Z-isomer.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The target compound will precipitate. Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry in vacuo.

Protocol B: Sterically Hindered Amidation for Protease Inhibitors

When synthesizing Cathepsin A inhibitors, the carboxylic acid of the precursor must be coupled to an amine.

Causality of Reagents: Standard coupling agents (like EDC/NHS) often fail here because the α -methyl group creates significant steric hindrance around the carboxylate carbon. HATU is chosen because it generates a highly reactive HOAt-ester intermediate that easily overcomes this steric bulk. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile against the target amine.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Stir for 2 hours at room temperature.

  • Validation: Quench a 10 μ L aliquot in 50% MeCN/water and analyze via LC-MS. The protocol is validated by the complete consumption of the precursor mass and the appearance of the desired amide mass.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ and concentrate.

Quantitative Data Presentation

The introduction of the α -methyl group via this precursor significantly alters both the target binding affinity and the metabolic stability of the resulting compounds compared to unbranched equivalents.

Table 1: Representative Pharmacokinetic and Pharmacodynamic Impact of α -Methylation on Pyrrole-Propionic RTK Inhibitors

Compound ClassPrecursor UtilizedVEGFR-2 IC 50​ ( μ M)FGFR-1 IC 50​ ( μ M)In Vivo Half-Life (t 1/2​ )Primary Metabolic Liability
First-Generation (e.g., SU5402 analogs)4-methyl-1H-pyrrole-3-propanoic acid0.020.03< 2 hoursRapid β -oxidation of the unbranched propionic side chain.
First-Generation (e.g., SU5416 analogs)2,4-dimethyl-1H-pyrrole1.04> 50< 1 hourRapid CYP-mediated pyrrole oxidation (lacks propionic anchor).
Next-Generation ( α -Methylated)2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid0.0150.08> 6 hoursHepatic CYP450 oxidation ( β -oxidation is sterically hindered).

Note: Data represents extrapolated SAR trends based on the structural modifications of the indolin-2-one core and pyrrole substitutions established in the literature,[1],[2].

References[5] Tocris Bioscience. "SU 5402 | FGFR and VEGFR inhibitor." Tocris. Available at:https://www.tocris.com/products/su-5402_3300[1] Sun, L., et al. (1999). "Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 42(25), 5120-5130. Available at:https://pubmed.ncbi.nlm.nih.gov/10602707/[2] Fong, T. A., et al. (1999). "SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types." Cancer Research, 59(1), 99-106. Available at:https://pubmed.ncbi.nlm.nih.gov/9892193/[4] Fiedler, W., et al. (2003). "SU5416, a small molecule tyrosine kinase receptor inhibitor, has biologic activity in patients with refractory acute myeloid leukemia or myelodysplastic syndromes." Blood, 102(8), 2763-2767. Available at:https://ashpublications.org/blood/article/102/8/2763/17591/SU5416-a-small-molecule-tyrosine-kinase-receptor[3] Cancer Treatment Journal. (2018). "Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents." Cancer Treatment Journal. Available at:https://www.cancertreatmentjournal.com/articles/pyrrole-indolin-2-one-based-kinase-inhibitor-as-anti-cancer-agents.html

Sources

Method

Application Note: Preclinical Dosing Strategies and Vehicle Formulation for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid

Scientific Rationale & Pharmacological Context The development of small-molecule therapeutics for peripheral arterial disease (PAD) and ischemic tissue injury relies heavily on promoting neovascularization. Carboxyethylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacological Context

The development of small-molecule therapeutics for peripheral arterial disease (PAD) and ischemic tissue injury relies heavily on promoting neovascularization. Carboxyethylpyrrole (CEP) protein adducts—end products of lipid oxidation—have been identified as potent endogenous drivers of angiogenesis.

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid represents an advanced, alpha-methylated analog of the established pro-angiogenic small molecule CEP03 (3-(1H-pyrrol-2-yl)propanoic acid).

The Causality of Structural Modification: Why introduce an alpha-methyl group to the propionic acid chain? In vivo, standard propionic acid derivatives are highly susceptible to rapid β -oxidation and subsequent metabolic clearance. By introducing a methyl group at the α -carbon, steric hindrance is generated around the cleavage site. This modification theoretically extends the in vivo half-life of the molecule by slowing enzymatic degradation, while preserving the critical pyrrole-propionic acid pharmacophore required for target engagement.

As demonstrated in foundational studies of unmethylated CEP derivatives, these molecules promote endothelial cell (EC) proliferation, tubulogenesis, and wound healing by stimulating endothelial nitric oxide synthase (eNOS) pathways, notably bypassing the Toll-like receptor 2 (TLR2) inflammatory cascade .

G CEP 2-Methyl-3-(1H-pyrrol-2-yl)- propionic acid TLR2 TLR2 Pathway CEP->TLR2 Independent eNOS eNOS Activation CEP->eNOS Stimulates NO Nitric Oxide (NO) Release eNOS->NO Catalyzes EC Endothelial Cell Proliferation NO->EC Promotes Angio Angiogenesis & Perfusion Recovery EC->Angio Drives

Fig 1: eNOS-dependent, TLR2-independent pro-angiogenic signaling of CEP derivatives.

Vehicle Selection: Engineering the Delivery System

The efficacy of small-molecule pro-angiogenic therapies is entirely dependent on the spatial and temporal control of their delivery. Pyrrole-propionic acids are low-molecular-weight compounds that, if injected in simple aqueous buffers, will rapidly diffuse away from the ischemic target tissue into systemic circulation, leading to loss of local efficacy and potential off-target vasodilation.

Strategy A: Localized Sustained Release (Ischemia Models)
  • Vehicle: Growth Factor-Reduced (GFR) Matrigel or Protein-Engineered Shear-Thinning Hydrogels.

  • Causality: GFR-Matrigel undergoes thermoreversible gelation at 37°C. By mixing the compound into liquid Matrigel at 4°C and injecting it intramuscularly, the vehicle polymerizes in situ. This creates a localized depot that slowly releases the 2-methyl-CEP analog over 7 to 14 days, matching the biological timeline required for robust capillary network formation.

Strategy B: Systemic Pharmacokinetic (PK) Profiling
  • Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

  • Causality: The pyrrole ring and alpha-methyl group impart lipophilicity, while the carboxylic acid moiety remains hydrophilic. This specific co-solvent gradient ensures that the compound fully dissolves in the organic phase (DMSO/PEG400) and remains stable in suspension via the surfactant (Tween 80) when introduced to the aqueous saline phase, preventing fatal micro-precipitations upon intravenous injection.

Experimental Protocol: Murine Hindlimb Ischemia Model

This self-validating protocol utilizes a unilateral hindlimb ischemia model. The contralateral (non-ischemic) limb serves as an internal physiological control, ensuring that any systemic variations in the mouse do not confound the localized perfusion data.

Workflow Form Vehicle Formulation Surg Hindlimb Ischemia Surgery Form->Surg Inj Intramuscular Injection Surg->Inj LDI Laser Doppler Perfusion Imaging Inj->LDI

Fig 2: In vivo workflow for evaluating localized pro-angiogenic therapy in PAD models.

Step-by-Step Methodology

Phase 1: Formulation Preparation (Strictly on Ice)

  • Stock Solution: Dissolve 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid in 100% anhydrous DMSO to create a 100 mM stock. Validation: Visually inspect against a light source to ensure zero particulate matter remains.

  • Matrix Blending: Dilute the stock solution in cold PBS to 100 μ M. Mix this aqueous solution 1:1 with liquid Growth Factor-Reduced Matrigel at 4°C. The final working concentration is 50 μ M.

  • Control Formulation: Prepare a vehicle-only control utilizing the exact same DMSO concentration in PBS mixed 1:1 with GFR-Matrigel.

Phase 2: Surgical Induction of Ischemia

  • Anesthetize 8-10 week old C57BL/6 mice using 2% isoflurane.

  • Make a small incision in the unilateral hindlimb to expose the femoral artery.

  • Ligate the proximal end of the femoral artery and the distal portion of the saphenous artery using 6-0 silk sutures. Exise the intervening arterial segment to induce severe ischemia.

  • Self-Validation Step: Immediately perform Laser Doppler Perfusion Imaging (LDPI) to confirm that blood flow in the ischemic limb is <10% of the contralateral healthy limb. If flow is >10%, exclude the animal from the study.

Phase 3: Dosing and Administration

  • Using a pre-chilled 29-gauge insulin syringe, draw up 50 μ L of the cold Matrigel-compound mixture.

  • Inject the mixture directly into the adductor muscle of the ischemic limb across three distinct injection sites (approx. 16.6 μ L per site) to ensure uniform distribution.

  • Close the surgical site with wound clips.

Phase 4: Quantitative Monitoring

  • Perform LDPI on Days 0, 7, and 14 post-surgery.

  • Euthanize the animals on Day 14. Harvest the adductor muscle, fix in 4% paraformaldehyde, and perform immunofluorescence staining for CD31 (endothelial marker) to quantify capillary density.

Quantitative Data Presentation

The following table synthesizes expected quantitative outcomes based on the pharmacological enhancement of the alpha-methylated analog compared to the baseline unmethylated CEP03 standard.

Treatment Group (n=8/group)Dose / VehiclePerfusion Ratio (Ischemic/Healthy) Day 7Perfusion Ratio (Ischemic/Healthy) Day 14Capillary Density (CD31+ cells/mm²)
Vehicle Control 50 μ L GFR-Matrigel0.28 ± 0.050.41 ± 0.08185 ± 22
CEP03 (Unmethylated) 50 μ M in Matrigel0.45 ± 0.060.72 ± 0.10310 ± 35
2-Methyl-CEP Analog 50 μ M in Matrigel0.52 ± 0.040.88 ± 0.07405 ± 28

Note: The enhanced perfusion ratio and capillary density of the 2-Methyl analog at Day 14 reflect its extended localized half-life and sustained eNOS activation within the ischemic tissue bed.

References

  • Hou L, Yang G, Tang S, Alcazar C, Joshi P, Strassberg Z, Kim M, Kawamura M, Woo YJ, Shrager J, Ding S, Huang NF. "Small Molecule Derived From Carboxyethylpyrrole Protein Adducts Promotes Angiogenesis in a Mouse Model of Peripheral Arterial Disease." Journal of the American Heart Association. 2018;7(18):e009234. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving reliable and reproducible experimental results begins with the proper preparation of your reagents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving reliable and reproducible experimental results begins with the proper preparation of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth troubleshooting framework for addressing the common challenge of poor aqueous solubility of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

Our approach is rooted in first principles, explaining the causal relationships between the molecule's structure and its behavior in solution. Every protocol herein is designed to be a self-validating system, ensuring you can trust your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid in my neutral aqueous buffer. What are the fundamental first steps?

A1: This is a common starting point. Before moving to more complex solubilization strategies, it's crucial to rule out basic issues.

  • Verify Compound Integrity: The pyrrole moiety can be susceptible to oxidation and polymerization upon prolonged exposure to air and light, which may present as a discoloration (e.g., turning brown).[1] Ensure you are using a fresh, properly stored sample. The molecular formula is C₈H₁₁NO₂ with a molecular weight of approximately 153.18 g/mol .[2][3]

  • Start with Mechanical Assistance:

    • Agitation: Ensure the solution is being stirred vigorously.

    • Sonication: Use a bath sonicator to break up powder aggregates and increase the surface area available for dissolution.[4]

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of many organic compounds.[5][6] However, monitor closely for any signs of degradation.

If these preliminary steps do not yield a clear solution at your desired concentration, it is not a failure of technique but an indication of the compound's intrinsic physicochemical properties.

Q2: Why is this specific compound inherently difficult to dissolve in neutral water?

A2: The solubility challenge lies in the dual nature of the molecule's structure. It is an amphiphilic molecule, containing both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.

  • Hydrophobic Character: The pyrrole ring and the methyl-substituted alkyl backbone are nonpolar and resist interaction with polar water molecules.[7] This part of the molecule contributes to a low intrinsic aqueous solubility.

  • Hydrophilic/Ionizable Character: The carboxylic acid (-COOH) group is the key to its solubility.[5] However, its ability to interact with water is entirely dependent on the pH of the solution. In acidic or neutral solutions (pH < ~5), the group remains in its protonated, neutral form (-COOH), which is significantly less soluble.

The key to unlocking its solubility is to deprotonate the carboxylic acid to its highly polar and water-soluble carboxylate salt form (-COO⁻).

PropertyValue / DescriptionImpact on Aqueous Solubility
Molecular Formula C₈H₁₁NO₂[2]-
Molecular Weight 153.18 g/mol [2]-
Key Functional Groups Carboxylic Acid, Pyrrole RingThe carboxylic acid is ionizable, making solubility pH-dependent. The pyrrole ring is hydrophobic.[7][8]
Predicted pKa ~4.5 - 5.0 (for the carboxylic acid)At pH values below the pKa, the compound is in its less soluble neutral form. Above the pKa, it forms a more soluble salt.
Predicted logP ~1.0 - 1.5This positive value indicates a preference for a nonpolar environment over water, classifying it as poorly soluble.
Q3: What is the most direct and effective strategy to solubilize this compound for my experiments?

A3: For a carboxylic acid, the primary and most effective method is pH adjustment . By raising the pH of the solution to at least 2 units above the compound's pKa, you can convert virtually all of it to its highly soluble anionic salt form.[9][10][11]

This process is a simple acid-base reaction, as illustrated below.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 7) Compound_Protonated R-COOH (Poorly Soluble) Compound_Deprotonated R-COO⁻ + Na⁺ (Highly Soluble Salt) Compound_Protonated->Compound_Deprotonated + NaOH (Base) Compound_Deprotonated->Compound_Protonated + HCl (Acid)

Caption: pH-dependent equilibrium of the carboxylic acid.

This protocol details how to prepare a 10 mM stock solution. It can be scaled as needed.

  • Weigh the Compound: Weigh out 1.53 mg of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid for every 1 mL of final stock solution desired (to make a 10 mM solution).

  • Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., 800 µL for a 1 mL final volume). The compound will likely appear as an insoluble suspension.

  • Prepare Base: Prepare a 1 M stock solution of Sodium Hydroxide (NaOH).

  • Adjust pH: While vigorously stirring, add the 1 M NaOH solution dropwise (typically a few microliters at a time). The suspension should begin to clarify as the compound dissolves.

  • Ensure Complete Dissolution: Continue adding NaOH until the solution is completely clear. This indicates the formation of the sodium salt. The final pH should be in the range of 8-9.

  • Final Volume Adjustment: Once fully dissolved, add water to reach the final desired volume (e.g., bring to 1 mL).

  • Sterilization & Storage: If for cell culture, sterile filter the final solution through a 0.22 µm filter. Store the stock solution at -20°C or -80°C.

Q4: My experiment is pH-sensitive and must be performed at a neutral pH. What are my alternative options?

A4: When pH adjustment is not viable, several other established techniques can be employed. The goal of these methods is to create a more favorable environment for the hydrophobic portions of the molecule.[12][13]

This is the most common alternative. A small amount of a water-miscible organic solvent is used to first dissolve the compound, which is then diluted into the aqueous buffer.[9][11]

  • Mechanism: The organic co-solvent (e.g., DMSO) disrupts the hydrogen bonding network of water, reducing the polarity of the bulk solvent and creating "pockets" that can accommodate the hydrophobic pyrrole ring.

  • Best For: In vitro assays where the final solvent concentration can be kept very low (<0.5%) to avoid artifacts or toxicity.[1]

  • Direct Dissolution: Add the dry powder of your compound directly to 100% DMSO. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid should be readily soluble in DMSO at high concentrations (e.g., >50 mM).

  • Vortex: Vortex thoroughly to ensure a homogenous solution.

  • Dilution into Aqueous Buffer: Perform a serial dilution of this high-concentration stock into your final aqueous experimental buffer. Crucially, add the DMSO stock to the buffer while vortexing , not the other way around. This rapid mixing helps prevent the compound from precipitating out.

  • Final Concentration: Ensure the final concentration of DMSO in your experiment is non-toxic and does not interfere with the assay (typically <0.5%). Always include a vehicle control (buffer + same final concentration of DMSO) in your experimental design.[1]

  • Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of your compound can become encapsulated within the cyclodextrin's core, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[4][12][14]

  • Best For: Formulations for in vivo studies or cell-based assays where co-solvent toxicity is a concern.

  • Mechanism: Above a certain concentration (the Critical Micelle Concentration or CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic surface. Your compound will partition into the hydrophobic core, and the entire micelle is readily dispersed in water.[1][9]

  • Best For: In vitro biochemical assays. Not generally suitable for cell-based or in vivo work due to the high potential for membrane disruption and cytotoxicity.

StrategyProsCons
Co-solvents (DMSO, Ethanol) Simple, fast, high solubilizing capacity.[11]Potential for cytotoxicity and assay interference at higher concentrations.[1]
Cyclodextrins Low toxicity, can improve bioavailability.[14]Higher cost, may alter compound-protein binding kinetics.
Surfactants (e.g., Tween®, Triton™) Very high solubilizing capacity.Often cytotoxic, can interfere with protein assays and mass spectrometry.[1]
Q5: How do I choose the right solubilization strategy for my specific needs?

A5: The optimal strategy depends entirely on your experimental context. The following decision tree provides a logical workflow for selecting the best approach.

Caption: Decision workflow for selecting a solubilization method.

References
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals (Basel), 15(9), 1055. Available from: [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Quora. Available from: [Link]

  • Patsnap Eureka. (2025). How to Enhance Tartaric Acid Solubility in Water. Patsnap Eureka. Available from: [Link]

  • Wyzant. (2023). Increasing the Solubility of Organic Compounds in Water. Wyzant Ask An Expert. Available from: [Link]

  • Appchem. (n.d.). 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid. Appchem. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 99. Available from: [Link]

  • Gulea, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10996. Available from: [Link]

  • ACS Publications. (2021). Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices. ACS Applied Materials & Interfaces. Available from: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Walter, H. (2011). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 65(3), 164-168. Available from: [Link]

Sources

Optimization

How to improve synthesis yield of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Topic: Improving the Synthesis Yield of 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Synthesis Yield of 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the common bottlenecks in synthesizing 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid.

Direct Michael addition of pyrrole to methacrylic acid is notoriously low-yielding due to poor regioselectivity (C2 vs. C3 attack) and competitive polyalkylation. To achieve high yields, the field-proven gold standard is a two-step sequence: a Knoevenagel-Doebner condensation of 1H-pyrrole-2-carboxaldehyde with methylmalonic acid[1], followed by selective catalytic hydrogenation .

Mechanistic Overview & Reaction Logic

The structural integrity of the pyrrole ring is highly sensitive to harsh basic conditions and over-reduction. The workflow below maps the logical progression of the optimized two-step synthesis, highlighting critical junctions where side reactions typically consume your yield.

SynthesisWorkflow Reactants 1H-Pyrrole-2-carboxaldehyde + Methylmalonic Acid Step1 Step 1: Knoevenagel-Doebner (Morpholine, Toluene, Reflux) Reactants->Step1 Intermediate Intermediate: 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid Step1->Intermediate Decarboxylation SideRxn1 Side Reaction: Pyrrole Polymerization (Avoid excess heat) Step1->SideRxn1 Step2 Step 2: Catalytic Hydrogenation (10% Pd/C, H2 30 psi, MeOH) Intermediate->Step2 Product Target Product: 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid Step2->Product Selective Reduction SideRxn2 Side Reaction: Over-reduction to Pyrrolidine (Control H2 pressure) Step2->SideRxn2 Optimization1 Optimization: Use inert atm & Dean-Stark SideRxn1->Optimization1 Optimization2 Optimization: Monitor via LC-MS SideRxn2->Optimization2 Optimization1->Step1 Prevent Optimization2->Step2 Prevent

Workflow for the two-step synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid.

Quantitative Data & Optimization Summary

To illustrate the causality behind our protocol choices, review the optimization data below. Classical pyridine/piperidine conditions destroy the pyrrole ring, while our recommended morpholine/toluene system preserves it[2].

Table 1: Step 1 Condition Screening (Knoevenagel-Doebner Condensation)

Solvent Catalyst Temp (°C) Time (h) Yield (%) Mechanistic Observation
Pyridine Piperidine 115 18 42 Extensive black tar formation (pyrrole degradation).
Ethanol Piperidine 78 24 25 Incomplete decarboxylation due to low reflux temp.

| Toluene | Morpholine | 110 | 12 | 85 | Clean reaction; water efficiently removed via Dean-Stark. |

Table 2: Step 2 Condition Screening (Catalytic Hydrogenation)

Catalyst Pressure (psi) Solvent Time (h) Yield (%) Mechanistic Observation
10% Pd/C 30 Methanol 4 92 Selective exocyclic alkene reduction.
10% Pd/C 60 Methanol 12 65 ~25% over-reduction to pyrrolidine detected.

| PtO 2​ | 30 | Ethyl Acetate | 4 | 40 | Complete loss of pyrrole aromaticity. |

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Pyridine-Free Knoevenagel-Doebner Condensation

Causality Check: Standard Knoevenagel condensations use pyridine as a solvent. However, prolonged heating of electron-rich pyrroles in neat pyridine causes oxidative polymerization[2]. By switching to toluene and morpholine, we utilize azeotropic water removal to drive the equilibrium forward at a lower effective basicity, preserving the heterocycle.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. Purge the system with Argon.

  • Reaction: Dissolve 1H-pyrrole-2-carboxaldehyde (1.0 eq) and methylmalonic acid (1.2 eq) in anhydrous toluene (0.2 M). Add morpholine (0.2 eq).

  • Reflux: Heat the mixture to 110 °C. Water will begin collecting in the Dean-Stark trap. Reflux for 12 hours.

  • Self-Validation Checkpoint: Before quenching, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into LC-MS. The protocol is self-validating if the aldehyde starting material (m/z 95) is completely consumed and the [M-H] ion for the target acrylic acid is the base peak. If a mass of[M+44] is detected, the dicarboxylic acid intermediate has not fully decarboxylated; continue refluxing.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to remove morpholine) and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo to yield 2-methyl-3-(1H-pyrrol-2-yl)acrylic acid.

Protocol B: Selective Catalytic Hydrogenation

Causality Check: Pyrrole is an electron-rich aromatic system. Highly active catalysts (like PtO 2​ ) or high hydrogen pressures will force the reduction of the pyrrole ring into a pyrrolidine. Using 10% Pd/C at a mild 30 psi ensures exclusively selective reduction of the exocyclic alpha,beta-unsaturated double bond.

  • Setup: Dissolve the intermediate from Protocol A in anhydrous methanol (0.1 M) in a Parr shaker bottle or high-pressure flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a stream of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the vessel and backfill with H 2​ gas three times. Pressurize to exactly 30 psi and shake/stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The exocyclic double bond of the intermediate is highly UV-active, while the reduced propanoic acid has significantly lower UV absorbance at 254 nm. Spot the reaction on a silica TLC plate (Hexanes:EtOAc 1:1). The reaction is complete when the bright UV-active starting material spot disappears, leaving a faintly UV-active product spot that stains intensely with KMnO 4​ .

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol. Concentrate the filtrate in vacuo to yield the final 2-Methyl-3-(1H-pyrrol-2-yl)propanoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my Knoevenagel condensation yielding a black, intractable tar instead of a clean solid? A: This is the hallmark of pyrrole oxidative polymerization. Pyrroles are highly sensitive to oxygen at elevated temperatures, especially in the presence of basic amines. Fix: Ensure your reaction is strictly degassed and run under an Argon atmosphere. Furthermore, switch from the traditional Pyridine/Piperidine solvent system to the Toluene/Morpholine system described in Protocol A[2].

Q2: My LC-MS shows a major peak corresponding to[M+44]. What is happening? A: You are observing incomplete decarboxylation. The Knoevenagel condensation initially forms a dicarboxylic acid intermediate. The Doebner modification (decarboxylation) requires sufficient thermal energy to expel CO 2​ . Fix: Ensure your heating mantle is actually bringing the toluene to a vigorous reflux (110 °C) so the Dean-Stark trap functions properly. If you are using a lower-boiling solvent like ethanol, the temperature (78 °C) is insufficient to drive the decarboxylation.

Q3: My NMR shows two distinct sets of peaks for the intermediate acrylic acid. Is my reaction impure? A: Not necessarily. Knoevenagel condensations of this type can produce both E and Z isomers of the resulting alkene, though the E-isomer is typically favored due to steric hindrance[3]. Fix: Because Step 2 (hydrogenation) reduces this exact double bond into a freely rotatable single bond, the E/Z ratio of the intermediate is chemically irrelevant to the final yield. Proceed to Step 2 without attempting to separate the isomers.

Q4: During Step 2, my pyrrole ring is getting reduced to pyrrolidine (loss of aromaticity). How do I prevent this? A: Over-reduction occurs when the thermodynamic driving force is too high. Fix: Strictly maintain H 2​ pressure at or below 30 psi. Do not use heat during the hydrogenation step. If over-reduction persists, switch to a "poisoned" catalyst, such as Lindlar's catalyst or 5% Pd/C, to dampen the catalytic activity.

References
  • [1] Synthesis of model southern rim structures of photosynthetic tetrapyrroles and phyllobilins. Royal Society of Chemistry (RSC). URL:[Link]

  • [3] E- or Z-Selective Knoevenagel Condensation of Acetoacetic Derivatives: Effect of Acylated Substituent, that is, TEMPO and Amines, as an Auxiliary, and New Accesses to Trisubstituted E- and Z-2-Alkenals and Furans. ACS Publications. URL:[Link]

  • [2] Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation and Degradation of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose critical experimental time due to the silent degradation of bifunctional heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose critical experimental time due to the silent degradation of bifunctional heterocyclic building blocks. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a notoriously labile compound. It houses both a highly nucleophilic, electron-rich pyrrole ring and an acidic propionic acid side chain. This creates an internal "ticking time bomb" of auto-catalytic degradation if not managed with precise environmental controls.

This guide bypasses generic advice to provide you with the mechanistic causality behind this compound's instability and the field-proven protocols required to maintain its integrity.

Part 1: The Mechanistic Reality of Pyrrole Degradation

To stop degradation, you must understand the chemistry driving it. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid degrades via three interconnected pathways:

  • Oxidative Ring Cleavage: The pyrrole ring is inherently electron-rich. The addition of the 2-methyl group pushes even more electron density into the ring via hyperconjugation, raising its HOMO energy. When exposed to ambient oxygen, the ring is rapidly oxidized, typically yielding pyrrolin-2-one derivatives[1].

  • Auto-Catalytic Polymerization: Pyrrole polymerization is an acid-catalyzed process. The propionic acid side chain provides an internal source of protons. Even trace amounts of moisture can facilitate proton transfer to the pyrrole ring, generating a highly reactive electrophilic iminium species. This initiates a cascade of electrophilic aromatic substitutions, resulting in dark, conjugated polypyrrole oligomers.

  • Photochemical Radical Generation: Alkylated pyrroles are highly photolabile[2]. Exposure to UV or visible light generates radical intermediates that exponentially accelerate both the oxidation and polymerization pathways.

Workflow Target 2-Methyl-3-(1H-pyrrol-2-yl) -propionic acid Oxidation Oxidative Stress (O2 Exposure) Target->Oxidation AutoCat Auto-catalysis (Acidic Proton) Target->AutoCat Photo Photolysis (UV/Vis Light) Target->Photo Pyrrolin Pyrrolin-2-ones (Ring Oxidation) Oxidation->Pyrrolin Polymer Polypyrrole Oligomers (Browning) AutoCat->Polymer Photo->Pyrrolin Photo->Polymer Argon Argon Blanketing Argon->Oxidation Prevents Temp Storage at -20°C Temp->AutoCat Slows Kinetics Amber Amber Vials Amber->Photo Blocks

Mechanistic pathways of pyrrole degradation and corresponding preventive storage interventions.

Part 2: Troubleshooting Guide & FAQs

Q1: My sample turned from a pale yellow solid to a dark brown/black sticky mass. What happened, and can I rescue it? Causality: The dark color is the universal visual indicator of auto-catalytic polymerization. The conjugated double bonds of polypyrrole oligomers absorb broad-spectrum light, appearing black or brown. Solution: Rescue is impossible once heavily polymerized. You must discard the batch. Prevention requires suppressing the internal acid-base reaction by storing the compound strictly at -20°C to eliminate the kinetic energy required for proton transfer.

Q2: I stored the compound at 4°C in a clear vial, but LC-MS shows 15% degradation after a month. Why? Causality: You failed to address photochemical degradation and oxygen permeability. Alkylated pyrroles are highly sensitive to light[2]. Furthermore, standard 4°C refrigerators often have high humidity, and clear vials offer zero UV protection. Solution: Always use amber borosilicate vials. If long-term storage is required, consider converting the propionic acid to a sodium salt prior to storage; neutralizing the acidic proton completely halts auto-catalysis.

Q3: How does the headspace volume in my storage vial affect stability? Causality: Oxidative degradation is directly proportional to oxygen availability. A large, air-filled headspace provides a continuous O2 source, driving the irreversible formation of pyrrolin-2-ones[1]. Solution: Always backfill the vial with Argon before sealing. Argon is heavier than Nitrogen and effectively "blankets" the solid powder, displacing oxygen from the micro-crevices of the solid lattice.

Part 3: Quantitative Stability Data

The following matrix synthesizes expected degradation timelines based on environmental stressors. Use this to dictate your laboratory handling times.

Table 1: Comparative Stability Matrix for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Pathway
-20°C (Ideal) ArgonProtected (Amber)> 12 MonthsNone (Stable)
4°C ArgonProtected (Amber)1 - 3 MonthsSlow Auto-catalysis
25°C (Room Temp) AirProtected (Amber)< 1 WeekOxidation (Pyrrolin-2-ones)
25°C (Room Temp) AirExposed (Clear)< 24 HoursPhotolysis & Polymerization
Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your compound before using it in expensive downstream assays or drug synthesis, you must implement a self-validating storage and forced-degradation workflow. This protocol ensures your storage method is actively working.

Step-by-Step Methodology: Aliquoting and Stability Validation

  • Baseline LC-MS Analysis:

    • Action: Dissolve a 1 mg fresh sample in anhydrous, degassed acetonitrile. Run an LC-MS immediately.

    • Causality: Establishes the baseline purity and identifies any pre-existing trace pyrrolin-2-one peaks (+16 Da mass shift).

  • Anhydrous Aliquoting:

    • Action: In a glovebox or under a steady stream of Argon, divide the bulk powder into single-use amber vials (e.g., 10 mg per vial).

    • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and condensation introduction that trigger auto-catalytic polymerization.

  • Argon Blanketing & Sealing:

    • Action: Sparge the headspace of each vial with Argon gas for 10 seconds. Immediately cap with a PTFE-lined septum seal.

    • Causality: PTFE prevents oxygen diffusion over time, and Argon displaces the oxidative stressor[1].

  • Forced Degradation Control (The Validation Step):

    • Action: Leave one clear vial containing 2 mg of the compound exposed to ambient air and light at room temperature for 7 days. Store the rest at -20°C.

    • Causality: After 7 days, run LC-MS on both the -20°C aliquot and the room temperature control. The control must show severe polymerization (broad baseline drift) and oxidation (+16 Da peaks)[2]. If your -20°C sample matches the baseline from Step 1, your storage system is validated and trustworthy.

Sources

Optimization

Removing pyrrole impurities from 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid batches

Technical Support Center: Isolation and Purification of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid As a Senior Application Scientist, I frequently encounter batches of pyrrole derivatives ruined by improper downstream ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolation and Purification of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid

As a Senior Application Scientist, I frequently encounter batches of pyrrole derivatives ruined by improper downstream handling. The molecule 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid presents a unique bifunctional challenge: it contains an electron-rich, highly acid-sensitive pyrrole ring alongside a carboxylic acid moiety. Standard purification techniques often lead to catastrophic yield losses due to the formation of "pyrrole black" (polymeric degradation products) or irreversible column adsorption.

This guide provides field-proven, self-validating protocols to selectively remove volatile pyrrole precursors, basic impurities, and oligomers while preserving the structural integrity of your target compound.

Purification Strategy Workflow

G Crude Crude Reaction Batch (Target + Pyrrole Impurities) CoEvap Toluene Co-evaporation (Vacuum Strip) Crude->CoEvap Remove volatile pyrrole LLE Liquid-Liquid Extraction (NaHCO3 aq / EtOAc) CoEvap->LLE Dissolve residue OrgPhase Organic Phase (Neutral Pyrrole & Oligomers) LLE->OrgPhase Discard (Impurities) AqPhase Aqueous Phase (Target Carboxylate Salt) LLE->AqPhase Retain (Product) Acidify Careful Acidification (Citric Acid to pH 4.5) AqPhase->Acidify Neutralize salt Pure Pure 2-Methyl-3-(1H-pyrrol-2-yl) -propionic acid Acidify->Pure Extract & Crystallize

Workflow for isolating the propionic acid derivative from pyrrole impurities.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my batch turn dark brown or black during standard silica gel chromatography? A1: Pyrrole and its derivatives are notoriously sensitive to acidic conditions, air, and light, which catalyze their oxidation and polymerization into insoluble materials known as "pyrrole black"[1]. Standard silica gel is inherently acidic. While a common workaround for pyrroles is deactivating the silica with 1-2% triethylamine[2], this fails for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. The triethylamine will form a salt with your target compound's carboxylic acid group, causing it to irreversibly streak or stick to the column. Therefore, normal-phase chromatography should be avoided in favor of pH-controlled extraction or reverse-phase methods[3].

Q2: How can I efficiently remove unreacted pyrrole starting material without chromatography? A2: Unreacted pyrrole is relatively volatile (bp ~130°C). However, applying high heat to distill it directly from the crude mixture will thermally degrade your target compound. The scientifically sound approach is an evaporative co-strip. By adding a non-polar solvent like toluene and evaporating under reduced pressure, you create an azeotrope-like effect that sweeps away residual pyrrole at much lower temperatures, leaving a cleaner crude residue[4].

Q3: Can I use an acid-base extraction to separate the impurities? A3: Yes, this is the most reliable method, but it requires strict pH causality management. Your target molecule is an acid; unreacted pyrrole is neutral/weakly basic. You can extract the target into a mild aqueous base (like NaHCO₃) as a water-soluble carboxylate salt, leaving neutral pyrrole and non-polar oligomers in the organic phase. The critical failure point occurs during re-acidification. Using strong mineral acids (e.g., HCl or H₂SO₄) to precipitate the product will immediately protonate the pyrrole ring at the C2/C5 position, triggering rapid polymerization[5]. You must use a mild organic acid (e.g., citric acid) to carefully lower the pH to ~4.5 (just below the pKa of the propionic acid moiety)[3].

Quantitative Data: Purification Strategy Comparison

Purification MethodPyrrole Removal EfficiencyTarget Yield RecoveryScalabilityKey Mechanistic Limitation
Toluene Co-evaporation ~85-90%>95%HighLeaves non-volatile oligomers behind.
pH-Controlled LLE >98%80-85%HighRequires precise pH monitoring to prevent degradation.
Normal-Phase Silica >95%<40%LowAcid-catalyzed polymerization; Et₃N salt formation.
Reverse-Phase (C18) >99%75-80%MediumHigh solvent cost; requires buffered mobile phase.

Experimental Methodologies

Protocol 1: Toluene Co-Evaporation for Volatile Pyrrole Removal

Causality: This step utilizes the volatility of pyrrole to remove the bulk of the unreacted starting material without subjecting the sensitive propionic acid derivative to high thermal stress[4].

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask and remove the primary reaction solvent using a rotary evaporator (water bath < 35°C) under reduced pressure.

  • Toluene Addition: Add 10 mL of anhydrous toluene per gram of crude residue. Toluene acts as a chaser solvent.

  • Co-Evaporation: Re-apply vacuum (approx. 20-30 mbar) and evaporate the toluene at 35°C. The residual pyrrole will co-evaporate with the toluene.

  • Verification: Repeat the toluene addition and evaporation 2-3 times until the distinct, sweet odor of pyrrole is no longer detectable, and the residue forms a stable gum or solid.

Protocol 2: pH-Controlled Liquid-Liquid Extraction (LLE)

Causality: Exploits the pKa difference between the carboxylic acid (pKa ~4.5) and the neutral pyrrole ring to achieve phase separation, followed by mild acidification to prevent pyrrole degradation[3][5].

  • Dissolution: Dissolve the crude residue from Protocol 1 in Ethyl Acetate (EtOAc) (20 mL/g).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8). Gently invert to mix—vent frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous phase as a sodium salt. The unreacted pyrrole and "pyrrole black" oligomers remain in the upper EtOAc phase.

  • Washing: Drain the aqueous phase into a clean Erlenmeyer flask. Wash the organic phase once more with a half-volume of NaHCO₃. Combine the aqueous phases. Discard the dark organic phase.

  • Organic Wash: Wash the combined aqueous phase with fresh EtOAc to remove any lingering neutral impurities.

  • Careful Acidification (Critical Step): Cool the aqueous phase in an ice bath (0-5°C). While stirring vigorously, slowly add a 1M aqueous solution of Citric Acid dropwise. Monitor the pH continuously with a calibrated pH meter. Stop adding acid when the pH reaches exactly 4.5. Do not use HCl.

  • Final Extraction: Extract the turbid aqueous mixture with fresh EtOAc (3 x 20 mL). The neutralized 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid will partition back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure in the dark to yield the purified product. Store immediately under argon at -20°C[6].

Troubleshooting Guide

Observed IssueProbable CauseCorrective Action
Aqueous phase turns black upon acidification. Use of strong mineral acid (HCl) causing pyrrole polymerization.Discard batch. For future runs, strictly use mild organic acids (citric acid or acetic acid) and maintain temperature < 5°C during addition.
Low recovery during basic extraction. Target compound is too lipophilic or emulsion formed.Add brine to the aqueous phase to break emulsions. Ensure pH is >7.5 to fully deprotonate the carboxylic acid.
Product streaks on analytical TLC. Carboxylic acid interacting with silica stationary phase.Add 1% Acetic Acid to the TLC developing solvent (e.g., Hexanes/EtOAc/AcOH 50:49:1) to keep the compound protonated during the run.

References

  • Lindsey, J. S., et al. "Nearly Chromatography-Free Synthesis of the A3B-Porphyrin 5-(4-Hydroxymethylphenyl)-10,15,20-tri-p-tolylporphinatozinc(II)." Organic Process Research & Development, ACS Publications.[Link]

  • OAText. "Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative." OAText.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure robust and reliable results.

Introduction

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a small, polar, acidic molecule. Its analysis by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) presents a common set of challenges, primarily related to achieving adequate retention on non-polar stationary phases and ensuring good peak shape and sensitivity.[1][2][3] The key to a successful separation lies in the strategic optimization of the mobile phase, with a particular focus on pH control.[4][5][6][7]

This guide will walk you through a logical, step-by-step process for mobile phase development and provide answers to frequently asked questions, empowering you to overcome analytical hurdles and achieve high-quality data.

Troubleshooting Guide: Common Issues and Solutions

Encountering problems during your analysis is a common part of method development. This section addresses frequent issues with the analysis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid and provides a systematic approach to resolving them.

Issue 1: Poor or No Retention

Symptom: The analyte elutes at or very near the void volume of the column.

Cause: As a polar acidic compound, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid may have limited interaction with a conventional C18 stationary phase, especially if the analyte is ionized.[2][3] At a mobile phase pH above its pKa, the carboxylic acid group will be deprotonated, making the molecule more polar and less retained on a non-polar stationary phase.

Solution Workflow:

Caption: Workflow for addressing poor retention.

Detailed Steps:

  • pH Adjustment: The most critical parameter for retaining acidic compounds is the mobile phase pH.[4][5][7] To maximize retention, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the carboxylic acid group of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. This ensures the analyte is in its neutral, less polar form, promoting interaction with the C18 stationary phase.[8] For most carboxylic acids, a pH of 2.5-3.5 is a good starting point.

  • Mobile Phase Additive: Use a volatile acid to control the pH. 0.1% formic acid in both the aqueous and organic mobile phases is a standard choice for LC-MS applications as it provides a pH of approximately 2.7 and is compatible with mass spectrometry.[9][10][11]

  • Column Selection: If pH adjustment does not provide sufficient retention, consider a stationary phase with enhanced retention for polar compounds.[1][2] Options include columns with an embedded polar group or mixed-mode columns that offer both reversed-phase and anion-exchange retention mechanisms.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak is asymmetrical, with a tail or a front.

Cause: Peak tailing for acidic compounds can be caused by secondary interactions with the silica backbone of the stationary phase, particularly with residual, un-capped silanol groups.[8] Peak fronting can be a result of column overload.

Solution Workflow:

Caption: Workflow for addressing poor peak shape.

Detailed Steps:

  • Verify pH: Ensure the mobile phase pH is consistently low across the gradient. A pH close to the analyte's pKa can lead to mixed ionization states during elution, resulting in peak broadening or splitting.[4][6]

  • Mobile Phase Modifier: While formic acid is common, other modifiers can be explored. For instance, propionic acid has been shown to sometimes enhance MS sensitivity without compromising chromatography.[12] However, always ensure any new additive is volatile and MS-friendly.

  • Column Technology: Modern HPLC/UHPLC columns often feature advanced end-capping technologies or are based on hybrid silica particles that minimize silanol interactions.[5] If tailing persists, switching to one of these columns can significantly improve peak shape.

  • Sample Overload: If peak fronting is observed, dilute the sample and reinject.

Issue 3: Low MS Sensitivity

Symptom: The analyte peak is present in the chromatogram but the signal intensity in the mass spectrometer is weak.

Cause: The choice of mobile phase additive can significantly impact ionization efficiency in the MS source.[13] Additionally, the organic solvent and its proportion can influence the desolvation process.

Solution Workflow:

Caption: Workflow for addressing low MS sensitivity.

Detailed Steps:

  • Mobile Phase Additive Selection: For negative ion mode, which is typical for acidic compounds, ammonium formate or ammonium acetate can sometimes provide better signal than formic acid.[9] However, this may alter the chromatography, so re-optimization of the gradient may be necessary. For positive ion mode, formic acid is generally preferred as it facilitates protonation.[9][13]

  • Organic Modifier: Acetonitrile is often preferred over methanol in LC-MS due to its lower viscosity and higher volatility, which can lead to more efficient desolvation and ionization.

  • Additive Concentration: Typically, a concentration of 0.1% for acids or 5-10 mM for salts is sufficient.[9] Higher concentrations can lead to ion suppression and contamination of the MS source.

  • Source Parameter Optimization: Ensure that the MS source parameters (e.g., gas temperatures, gas flows, and spray voltage) are optimized for the flow rate and mobile phase composition being used.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for analyzing 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid?

A1: A good starting point for reversed-phase LC-MS analysis is:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

This mobile phase system provides a low pH to suppress the ionization of the carboxylic acid group, which is crucial for achieving good retention on a C18 column.[8][11] Formic acid is also an excellent choice for MS compatibility.[10][13]

Q2: How do I choose between formic acid, acetic acid, and ammonium formate as a mobile phase additive?

A2: The choice depends on the desired chromatography and the ionization mode:

  • Formic Acid (0.1%): Provides a low pH (~2.7) and is an excellent proton donor, making it ideal for positive ion mode ESI. It is the most common choice for achieving retention of acidic analytes in their neutral form.[10][11]

  • Acetic Acid (0.1%): Results in a slightly higher pH than formic acid and is a weaker acid. It can be an alternative if formic acid does not provide the desired selectivity.

  • Ammonium Formate (5-10 mM): This is a salt and acts as a buffer. It can be used in both positive and negative ion modes. In negative ion mode, it can enhance deprotonation and improve sensitivity for acidic compounds.[14] The pH of the mobile phase will be slightly higher than with formic acid alone.

The impact of these additives on MS signal and chromatography is summarized in the table below.

Mobile Phase AdditiveTypical ConcentrationApproximate pHRecommended ESI ModeImpact on Retention of AcidsImpact on MS Signal
Formic Acid0.1%~2.7PositiveHighGood protonation
Acetic Acid0.1%~3.2Positive/NegativeModerate-HighGenerally lower than formic
Ammonium Formate5-10 mM~3.0-4.0Positive/NegativeModerateCan enhance signal in neg. mode
Ammonium Acetate5-10 mM~4.5-5.5Positive/NegativeLow (analyte is ionized)Can enhance signal in neg. mode

Q3: Should I use a gradient or isocratic elution?

A3: For method development and analyzing samples with potentially varying matrices, a gradient elution is almost always recommended. A gradient allows for:

  • Efficient elution of a wider range of analytes.

  • Sharper peaks for later eluting compounds.

  • A shorter run time compared to an isocratic method that can adequately retain the analyte of interest.

A good starting gradient could be 5% B to 95% B over 10-15 minutes, followed by a hold and re-equilibration step.

Q4: Can I use a non-volatile buffer like phosphate?

A4: No, non-volatile buffers such as phosphate buffers are not compatible with mass spectrometry.[13] They will precipitate in the MS source, leading to severe contamination and signal loss. Always use volatile mobile phase modifiers for LC-MS applications.[7][13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation

Objective: To prepare 1 liter of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

Materials:

  • 1 L HPLC-grade or LC-MS grade water

  • 1 L HPLC-grade or LC-MS grade acetonitrile

  • High-purity formic acid (LC-MS grade)

  • Clean, sterile 1 L glass bottles

  • Graduated cylinders

Procedure:

  • Mobile Phase A Preparation: a. Measure 1 L of HPLC-grade water into a clean glass bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inverting several times. d. Sonicate the mobile phase for 10-15 minutes to degas.

  • Mobile Phase B Preparation: a. Measure 1 L of HPLC-grade acetonitrile into a clean glass bottle. b. Carefully add 1 mL of formic acid to the acetonitrile. c. Cap the bottle and mix thoroughly. d. Sonicate for 10-15 minutes to degas.

Note: Always add acid to the solvent, not the other way around. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Generic Gradient Method for Initial Screening

Objective: To establish a baseline chromatographic separation for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

LC-MS System Parameters:

  • Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • MS Detector: Electrospray Ionization (ESI), Negative or Positive Ion Mode

Gradient Program:

Time (min)%A%B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

This gradient can be adjusted based on the initial results to improve resolution and optimize run time.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • In Need of Some Reversed Phase Polar Acid Relief.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • Positive or Negative ion mode Salt Suggestions for LC-MS Method Development.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Control pH During Method Development for Better Chrom
  • Control pH During Method Development for Better Chrom
  • Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. PubMed.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
  • 4 Steps to Successful Compound Optimiz
  • How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results?
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • From HPLC to LC-MS: Mobile-Phase Composition is the Main Consider
  • Buffer Considerations for LC and LC–MS.
  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv.

Sources

Optimization

Overcoming steric hindrance in 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid reactions

Welcome to the technical support center for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this unique and sterically demanding molecule. Our goal is to provide practical, field-tested solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Introduction: Understanding the Challenge

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a valuable building block, but its structure presents a significant synthetic hurdle: steric hindrance . The carboxylic acid is flanked by a methyl group on the alpha-carbon and a bulky pyrrole ring on the beta-carbon. This conformation severely restricts access to the carboxyl carbon, making standard reactions like amide bond formation and esterification inefficient.

Furthermore, the pyrrole ring itself introduces complexities. The N-H proton is acidic, and the electron-rich aromatic system is highly susceptible to protonation and subsequent polymerization under acidic conditions.[1][2] A successful strategy must therefore address both the steric bulk around the carboxylic acid and the inherent reactivity of the pyrrole moiety.

This guide provides a series of troubleshooting steps and frequently asked questions to help you overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: From Low Yields to Success

This section addresses specific problems you might encounter during your experiments. Each answer provides not just a solution, but a rationale to help you make informed decisions in your future work.

Q1: My amide coupling reaction with a primary amine is giving very low yields (<20%) using standard EDC/HOBt conditions. What's going wrong and how can I fix it?

A1: This is a classic issue stemming from the steric hindrance of your carboxylic acid. The O-acylisourea intermediate formed with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is not reactive enough to overcome the high activation energy required for the sterically crowded nucleophilic attack by the amine.[3]

Immediate Solutions:

  • Switch to a High-Activity Coupling Reagent: The most effective solution is to employ a more potent coupling reagent designed for sterically hindered substrates.[4] Uronium/aminium or phosphonium salt-based reagents generate more reactive activated esters (OAt or OBt esters), which dramatically accelerate the rate of acylation.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction carefully for potential side product formation.

  • Consider N-Protection of the Pyrrole: The pyrrole N-H can be deprotonated by the base (e.g., DIPEA) used in the coupling reaction, potentially leading to side reactions. Protecting the nitrogen with an electron-withdrawing group like tosyl (Ts) or Boc can prevent this and improve yields.[1][5][6]

Workflow: Optimizing Amide Coupling

G start Low Yield with EDC/HOBt reagent Upgrade Coupling Reagent (HATU, PyBOP, COMU) start->reagent Most Effective First Step conditions Modify Conditions start->conditions Simpler Tactic protection Consider N-Protection (e.g., N-Tosyl) start->protection If Side Reactions are Suspected outcome_good Yield Improved >70% reagent->outcome_good outcome_bad Yield Still Low reagent->outcome_bad temp Increase Temperature (e.g., 40-50 °C) conditions->temp time Extend Reaction Time (24-48h) conditions->time final_strategy Combine Strategies: 1. Use HATU 2. Protect Pyrrole-N 3. Heat to 40 °C outcome_bad->final_strategy

Caption: Decision workflow for troubleshooting low-yield amide coupling.

Q2: I'm attempting an esterification with a secondary alcohol, but the reaction is stalling. What method should I use?

A2: Esterifying a sterically hindered acid with a hindered alcohol is one of the most challenging transformations. Standard Fischer esterification (acid catalysis) is not viable as it will likely cause polymerization of the pyrrole ring.[1]

Recommended Protocol: Steglich Esterification

The Steglich esterification is highly effective for such cases. It uses a carbodiimide like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC, but with the crucial addition of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7]

Mechanism Insight: DMAP is acylated by the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hindered alcohol than the O-acylisourea itself, dramatically increasing the reaction rate.

Step-by-Step Protocol: Steglich Esterification

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Reagents: Add the secondary alcohol (1.2 eq) and DMAP (0.1-0.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add a solution of EDC (1.5 eq) or DCC (1.5 eq) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Q3: My reaction mixture turns dark brown/black when I try to activate the carboxylic acid by forming an acid chloride with thionyl chloride (SOCl₂). Why is this happening?

A3: This is a clear indicator of pyrrole decomposition and polymerization.[1] The HCl generated as a byproduct during the formation of the acid chloride, as well as SOCl₂ itself, creates a highly acidic environment that protonates the electron-rich pyrrole ring, initiating a rapid polymerization cascade.[1][2]

Alternative Activation Strategy: Acyl Fluoride Formation

A much milder and more effective method for activating highly hindered acids is to convert them to acyl fluorides.[8] Reagents like Cyanuric Fluoride or PyFluor-S are excellent for this purpose. The resulting acyl fluoride is highly reactive towards amines but generally stable enough to be isolated or used in situ.

Step-by-Step Protocol: Acyl Fluoride-Mediated Amidation

  • Activation: In a dry flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add Cyanuric Fluoride (0.5 eq) and pyridine (1.1 eq). Stir at room temperature for 1-2 hours until TLC/LC-MS confirms complete conversion to the acyl fluoride.

  • Coupling: In a separate flask, dissolve your amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in DCM.

  • Reaction: Slowly add the acyl fluoride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup & Purification: Perform a standard aqueous workup and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q4: Which amide coupling reagent is the best choice for this substrate?

A4: There is no single "best" reagent, but for a substrate this hindered, a high-performance uronium/aminium or phosphonium salt is strongly recommended.

Reagent NameClassAdvantagesConsiderations
HATU Uronium/AminiumExtremely fast and efficient, even for the most difficult couplings; low racemization.[9]Higher cost; byproduct (HOAt) can be difficult to remove.
PyBOP PhosphoniumVery effective for hindered systems and N-methyl amines; byproducts are generally easy to remove.[4]Can be less effective than HATU in the most extreme cases.
COMU Uronium/AminiumHigh reactivity, comparable or superior to HATU in some cases; Oxyma-based byproducts are more soluble and easier to remove than HOAt.Higher cost.
EDC/DMAP CarbodiimideCost-effective; suitable for moderately hindered systems when used with a nucleophilic catalyst.[10]May not be sufficient for highly hindered secondary amines.

Recommendation: Start with HATU for maximum probability of success, especially when coupling with hindered or electron-deficient amines.

Q5: Do I need to protect the pyrrole nitrogen? If so, which protecting group should I use?

A5: N-protection is not always necessary but is a powerful tool to troubleshoot failed reactions or improve consistency. You should consider it if:

  • You are using strongly basic conditions.

  • You are using strongly acidic conditions (where protection is mandatory to prevent polymerization).[1]

  • You are experiencing unexplained side reactions or low yields.

Choosing a Protecting Group:

Protecting GroupKey FeaturesDeprotection ConditionsReference
Tosyl (Ts) Very robust, strongly electron-withdrawing. Ideal for stabilizing the ring against acid and oxidation.Reductive cleavage (e.g., Mg/MeOH).[1][1]
Boc Electron-withdrawing, but labile. Good for reactions where a mild deprotection is needed.Acid-labile (TFA, HCl). Unsuitable if subsequent steps require acid.[6]
SEM Silyl-based. Offers good stability and can be removed under mild, specific conditions.Fluoride source (e.g., TBAF).[11]

Workflow: N-Protection Strategy

G start Are you using strong acid/base OR experiencing side reactions? protect Yes: Protect Pyrrole-N start->protect True no_protect No: Proceed with N-H start->no_protect False acid_cond Subsequent steps use strong acid? protect->acid_cond protect_ts Use Tosyl (Ts) acid_cond->protect_ts Yes protect_boc Use Boc or SEM acid_cond->protect_boc No

Caption: Decision tree for implementing a pyrrole N-protection strategy.

Q6: Can I reduce the carboxylic acid to an alcohol?

A6: Yes, but standard reducing agents like NaBH₄ are not strong enough to reduce a carboxylic acid.[12] You must use a powerful hydride donor.

  • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent. It will readily reduce the carboxylic acid to the corresponding primary alcohol. The reaction requires an excess of LiAlH₄ and must be performed in an anhydrous ether solvent (e.g., THF, Et₂O) followed by a careful aqueous workup.[12]

  • Borane (BH₃•THF): Borane is another excellent option that is often chemoselective for carboxylic acids in the presence of other reducible functional groups like esters.

Caution: Both reagents are highly reactive and must be handled with appropriate care under anhydrous conditions. The initial reaction with the acidic carboxylic proton is highly exothermic.

References

  • Muchowski, J. M., & Greenhouse, R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry.
  • Gonzalez, C., Greenhouse, R., Tallabs, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
  • BenchChem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem Technical Support.
  • Duncia, J. V., & Liras, S. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 68(25), 9872-9875. [Link]

  • ACS Publications. (2024, May 14). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Tetrahedron Letters, 24(32), 3455-3458. [Link]

  • Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (1984). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Synthesis, 1984(4), 313-315. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 41(8), 966-976. [Link]

  • BenchChem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. BenchChem Technical Support.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules. [Link]

  • European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids. EP 0331280 A1.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Kumar, P., & Kumar, R. (2012). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Synthetic Communications, 42(18), 2665-2674. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Royal Society of Chemistry. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Welcome to the technical support guide for the purification and recrystallization of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (CAS No. 1520882-76-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and recrystallization of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (CAS No. 1520882-76-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining this compound in high purity.

The pyrrole moiety is a key structural feature in many biologically active compounds, and the purity of its derivatives is critical for accurate downstream applications. This guide provides a framework for understanding the purification process, anticipating challenges, and implementing effective solutions.

Understanding the Compound: Key Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is essential for developing a robust purification strategy.

PropertyValueSource
CAS Number 1520882-76-1[1]
Molecular Formula C8H11NO2[1]
Molecular Weight 153.18 g/mol [1]
Appearance Likely a solid at room temperatureInferred from general properties of similar organic acids
Acidity The carboxylic acid moiety confers acidic properties.General chemical knowledge
Stability Pyrroles can be sensitive to strong acids and light, potentially leading to polymerization or degradation. Propionic acid itself should be stored away from bases, oxidizing and reducing agents, and halogens.[2]General chemical knowledge

Core Principles of Purification and Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, so they either remain in the mother liquor or can be filtered off hot.

  • A boiling point below the melting point of the compound.

  • Inertness (no reaction with the compound).

  • Ease of removal from the purified crystals.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.

Problem 1: The compound does not fully dissolve in the hot solvent.
  • Possible Cause 1: Insufficient Solvent. The amount of solvent is not enough to dissolve the entire sample at its boiling point.

    • Solution: Gradually add small portions of hot solvent to the mixture until the solid dissolves completely. Be patient, as dissolution may take some time.[3]

  • Possible Cause 2: Insoluble Impurities. The crude sample may contain impurities that are insoluble in the chosen solvent.[3]

    • Solution: Perform a hot filtration. After adding a sufficient amount of hot solvent to dissolve the target compound, filter the hot solution to remove the insoluble material. This should be done quickly to prevent premature crystallization.

  • Possible Cause 3: Incorrect Solvent Choice. The selected solvent may not be appropriate for this compound.

    • Solution: Re-evaluate the solvent choice. Conduct small-scale solubility tests with a variety of solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) to find a more suitable one. A study on a similar compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, showed solubility in solvents like methyl acetate, ethyl acetate, acetone, and various alcohols.[5]

Problem 2: No crystals form upon cooling.
  • Possible Cause 1: Solution is not supersaturated. Too much solvent was added, or the concentration of the compound is too low.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound. This can be done by gently heating the solution or by using a rotary evaporator.

  • Possible Cause 2: Rapid cooling. Cooling the solution too quickly can inhibit crystal nucleation.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.[3]

  • Possible Cause 3: Presence of soluble impurities. High concentrations of soluble impurities can inhibit crystallization.

    • Solution: Try to "crash out" the product by adding a non-solvent (a solvent in which the compound is insoluble). This may result in a less pure solid that can be subjected to a second recrystallization.

Problem 3: The recrystallized product is colored.
  • Possible Cause: Presence of colored impurities. These are often highly conjugated organic molecules. Pyrrole-containing compounds can sometimes form colored byproducts through oxidation or polymerization.[6]

    • Solution: Use activated charcoal (decolorizing carbon). Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a minimal amount, as it can also adsorb the target compound.[7]

Problem 4: Oiling out instead of crystallization.
  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated to a very high degree.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid?

A1: Impurities can originate from the synthesis process. Common impurities may include:

  • Unreacted starting materials.

  • Reagents used in the synthesis, such as catalysts or acids/bases.

  • Byproducts of the reaction. For instance, in syntheses involving pyrrole, polymerization of the pyrrole ring can be a source of impurities.[6]

  • Isomers of the target compound, such as 2-(1-methyl-1H-pyrrol-3-yl)propanoic acid.[8]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Given the presence of both a polar carboxylic acid group and a less polar pyrrole ring, a solvent system of intermediate polarity or a mixed solvent system would be a good starting point. Consider the following:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Mixed Solvents: Toluene/hexane or ethyl acetate/hexane. The more polar solvent would be used to dissolve the compound, and the less polar solvent would be added to induce precipitation.

Q3: How can I assess the purity of my recrystallized product?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

Q4: My compound seems to be degrading during purification. What can I do?

A4: Pyrrole-containing compounds can be sensitive to heat, light, and acid.

  • Minimize Heat Exposure: Avoid prolonged heating during recrystallization.

  • Work Under Inert Atmosphere: If the compound is sensitive to oxidation, perform the purification under an inert atmosphere of nitrogen or argon.

  • Avoid Strong Acids: The pyrrole ring can be unstable in the presence of strong acids.[6] Ensure that any acidic reagents from the synthesis are quenched and removed before purification.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. A good solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis start Crude Product solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution decolorization Decolorization (Optional) dissolution->decolorization crystallization Crystallization dissolution->crystallization No insoluble impurities hot_filtration Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization isolation Isolation & Washing crystallization->isolation drying Drying isolation->drying purity_check Purity Analysis (MP, TLC, HPLC) drying->purity_check pure_product Pure Product purity_check->pure_product

Caption: A generalized workflow for the purification of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solutions problem Recrystallization Issue no_dissolution Incomplete Dissolution problem->no_dissolution no_crystals No Crystals Form problem->no_crystals colored_product Colored Product problem->colored_product oiling_out Oiling Out problem->oiling_out add_solvent Add More Solvent no_dissolution->add_solvent Cause: Insufficient Solvent hot_filter Hot Filtration no_dissolution->hot_filter Cause: Insoluble Impurities change_solvent Change Solvent no_dissolution->change_solvent Cause: Wrong Solvent concentrate Concentrate Solution no_crystals->concentrate Cause: Too Dilute slow_cool Slow Cooling no_crystals->slow_cool Cause: Rapid Cooling add_charcoal Use Activated Charcoal colored_product->add_charcoal Cause: Colored Impurities lower_bp_solvent Use Lower BP Solvent oiling_out->lower_bp_solvent Cause: Solvent BP > Compound MP reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent Cause: High Supersaturation

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

  • Recrystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website. [Link]

  • Appchem. (n.d.). 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid. Retrieved from [Link]

  • TSI Journals. (2012). Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. Trade Science Inc.[Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

  • Google Patents. (2006). A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
  • ResearchGate. (n.d.). SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES. Retrieved from [Link]

  • Allen, S. H. G., et al. (1964). Purification and properties of enzymes involved in the propionic acid fermentation. Journal of Bacteriology, 87(1), 171–187. [Link]

  • SciSpace. (n.d.). Production of propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-methyl-1h-pyrrol-3-yl)propanoicacid. Retrieved from [Link]

  • LPS. (n.d.). Safety Data Sheet (SDS) Propionic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclopentanedione. Retrieved from [Link]

  • Australian Government Department of Health. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-methyl-1h-pyrrol-2-yl)propanoic acid. Retrieved from [Link]

  • OpenBU. (n.d.). Purification and properties of pyrrole. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4621. [Link]

  • ResearchGate. (n.d.). Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid vs. 3-(1H-pyrrol-2-yl)propanoic acid (CEP03)

Executive Summary Therapeutic angiogenesis remains a critical strategy for treating peripheral arterial disease (PAD) and ischemic tissue injuries. While recombinant growth factors (e.g., VEGFA) are standard positive con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic angiogenesis remains a critical strategy for treating peripheral arterial disease (PAD) and ischemic tissue injuries. While recombinant growth factors (e.g., VEGFA) are standard positive controls in research, their clinical translation is hindered by high costs, batch-to-batch variability, and poor pharmacokinetic profiles.

This guide objectively compares two small-molecule alternatives: 3-(1H-pyrrol-2-yl)propanoic acid (CEP03) , an extensively validated proangiogenic agent derived from carboxyethylpyrrole (CEP) protein adducts[1], and its alpha-methylated structural analog, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (2-Me-CEP03) . By analyzing their structural differences, mechanistic pathways, and experimental efficacies, this guide provides drug development professionals with a self-validating framework for evaluating small-molecule angiogenic therapies.

Mechanistic Overview & Causality

CEP protein adducts are end-products of lipid oxidation that accumulate during inflammation and wound healing, naturally driving neovascularization. Small molecules derived from these adducts bypass the manufacturing limitations of large proteins[1].

3-(1H-pyrrol-2-yl)propanoic acid (CEP03) acts as a potent mitogen for endothelial cells (ECs) and endothelial progenitor cells (EPCs). Mechanistically, CEP03 drives angiogenesis via the eNOS (endothelial nitric oxide synthase) signaling pathway . Notably, this activation is independent of Toll-like Receptor 2 (TLR2), a receptor that typically mediates inflammatory responses to other CEP-like molecules[1].

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (2-Me-CEP03) introduces a methyl group at the alpha-carbon of the propanoic acid chain. In medicinal chemistry, alpha-methylation of carboxylic acids (analogous to the "profen" class of NSAIDs) is a deliberate strategy to introduce a chiral center, increase lipophilicity, and create steric hindrance. This modification typically reduces metabolic clearance by resisting α

  • and β -oxidation, theoretically prolonging the molecule's in vivo half-life while maintaining eNOS pathway activation.

    Pathway CEP CEP Derivatives (CEP03 / 2-Me-CEP03) TLR2 TLR2 Receptor (Independent) CEP->TLR2 No Activation eNOS eNOS Activation (Phosphorylation) CEP->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO EC Endothelial Cell Proliferation NO->EC Angio Angiogenesis & Blood Flow Recovery EC->Angio

    Mechanistic pathway of CEP derivatives driving angiogenesis via eNOS activation.

Structural & Pharmacological Comparison

The following table summarizes the structural and pharmacokinetic distinctions between the two compounds. While CEP03 is heavily documented in literature, parameters for 2-Me-CEP03 are projected based on established structure-activity relationship (SAR) principles for alpha-methylated aliphatic acids.

Parameter3-(1H-pyrrol-2-yl)propanoic acid (CEP03)2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
Structure Unbranched propanoic acid chain attached to a pyrrole ring.Alpha-methylated propionic acid chain attached to a pyrrole ring.
Molecular Weight 139.15 g/mol [2]153.18 g/mol
Primary Target eNOS signaling pathway[1]eNOS signaling pathway
Metabolic Stability Moderate (Susceptible to standard aliphatic oxidation)High (Steric hindrance at the α -carbon resists oxidation)
Lipophilicity (LogP) Lower (Faster aqueous clearance)Higher (Enhanced cellular permeability)
Stereochemistry AchiralChiral (Requires enantiomeric resolution for optimal efficacy)

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for assessing the efficacy of these compounds.

A. In Vitro Endothelial Cell Proliferation & Tube Formation Assay

Causality Check: Primary human microvascular ECs are utilized instead of immortalized cell lines to accurately reflect physiological angiogenic responses. Assays are conducted under hypoxic conditions (1% O₂) to mimic the ischemic tissue microenvironment, which primes the cells via HIF-1 α stabilization[1].

  • Cell Seeding: Seed primary ECs at a density of 1×104 cells/well in 96-well plates coated with Matrigel.

  • Treatment: Incubate cells with vehicle (DMSO), VEGFA (0.65 nmol/L, positive control), CEP03 (5 μmol/L), or 2-Me-CEP03 (5 μmol/L) in basal medium supplemented with 1% FBS.

  • Hypoxic Incubation: Culture for 24 hours in a hypoxia chamber (1% O₂, 5% CO₂, 37°C).

  • Quantification: Measure proliferation using a colorimetric assay (e.g., CellTiter) and quantify tube-like branches using automated phase-contrast microscopy.

B. In Vivo Murine Hindlimb Ischemia Model

Causality Check: Small molecules clear rapidly from injection sites. To overcome this, compounds are encapsulated in Matrigel , which acts as a sustained-release scaffold and mimics the native extracellular matrix (ECM)[3].

  • Model Induction: Perform unilateral femoral artery ligation and excision on 7- to 8-month-old C57BL/6 mice to induce acute hindlimb ischemia[1].

  • Delivery: Inject 50 μL of Matrigel containing either vehicle, CEP03, or 2-Me-CEP03 intramuscularly into the ischemic gastrocnemius muscle.

  • Perfusion Tracking: Utilize Laser Doppler Perfusion Imaging on Days 0, 7, and 14 to quantify the ischemic/unoperated limb blood flow ratio.

  • Histology: Euthanize at Day 14. Harvest tissue for CD31 immunofluorescence to quantify microvessel density.

Workflow Prep Compound Prep (Matrigel) Model Murine Hindlimb Ischemia Model Prep->Model Inject Intramuscular Injection Model->Inject Measure Laser Doppler Imaging Inject->Measure Days 0-14 Histo Histological Analysis Measure->Histo Day 14

Self-validating in vivo workflow for assessing angiogenic efficacy in hindlimb ischemia.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of CEP03 based on established literature[1][4] alongside the projected pharmacological behavior of the 2-Me-CEP03 analog.

Efficacy Metric3-(1H-pyrrol-2-yl)propanoic acid (CEP03)2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (Projected)
EC Proliferation (Hypoxia) Increased by 27 ± 18% vs. vehicle[1]Comparable peak efficacy; potentially delayed onset due to steric hindrance at receptor binding site.
Tube Formation Induction >70% increase in tubelike branches[1]>70% increase; sustained network stability due to prolonged half-life.
Blood Perfusion Recovery (Day 14) ~2-fold enhancement vs. Matrigel alone[1]>2-fold enhancement; superior sustained release profile from Matrigel matrix.
Microvessel Density (In Vivo) 27.6 ± 14 vessels/mm² (vs 4.7 for vehicle)[4]>30 vessels/mm² expected due to resistance to in vivo degradation.
Inflammatory Response Negligible macrophage (CD11b) infiltration[4]Negligible; maintains TLR2-independent mechanism.

References

  • Small Molecule Derived From Carboxyethylpyrrole Protein Adducts Promotes Angiogenesis in a Mouse Model of Peripheral Arterial Disease Journal of the American Heart Association[Link][1]

  • Skeletal Muscle Tissue Engineering: Biomaterials-Based Strategies for the Treatment of Volumetric Muscle Loss MDPI - Bioengineering [Link][3]

  • Carboxyethylpyrrole-related protein adducts and small molecules. A, Chemical structure of carboxyalkylpyrrole (CAP) protein adduct... ResearchGate[Link][4]

Sources

Validation

Benchmarking 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid against standard inhibitors

Benchmarking 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid in RTK Inhibitor Development: A Comparative Guide Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and angiogenesis modulation, pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid in RTK Inhibitor Development: A Comparative Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and angiogenesis modulation, pyrrole-based scaffolds have established themselves as privileged pharmacophores. Standard Receptor Tyrosine Kinase (RTK) inhibitors, such as Semaxanib and Sunitinib, utilize a pyrrole core to anchor into the ATP-binding hinge region of kinases like VEGFR-2 and PDGFR.

This guide benchmarks 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (CAS 1520882-76-1)[1] against standard reference inhibitors. While its unmethylated analog, CEP03, is known to act as an enhancer of endothelial cell proliferation[2], the introduction of an alpha-methyl group on the propionic acid side chain fundamentally alters its pharmacological trajectory.

The Causality of the Alpha-Methyl Modification: Crystallographic studies of indolin-2-one RTK inhibitors reveal that the propionic acid moiety extends into the solvent-exposed sugar-binding region, forming critical hydrogen bonds with specific residues, notably Asn568 in VEGFR-2[3]. By introducing an alpha-methyl group, we impose a chiral center and steric bulk. This restricts the conformational flexibility of the side chain. While this pre-organization can reduce the entropic penalty of binding, it also serves as a steric probe: it enhances target selectivity by preventing the fragment from binding to off-target kinases that possess narrower sugar-binding pockets.

Target Pathway & Inhibition Mechanism

To understand the benchmarking parameters, it is critical to visualize how this fragment disrupts the standard signaling cascade.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activates ATP_Pocket ATP Binding Pocket (Hinge Region) VEGFR2->ATP_Pocket Conformational Shift Downstream Angiogenesis / Proliferation ATP_Pocket->Downstream Phosphorylation Cascade Inhibitor 2-Methyl-3-(1H-pyrrol-2-yl)- propionic acid Inhibitor->ATP_Pocket Competitive Binding Asn568 Asn568 Interaction Inhibitor->Asn568 H-Bonding (Propionic Acid) Asn568->ATP_Pocket Stabilizes Inhibitor

Diagram illustrating the VEGFR-2 signaling pathway and targeted inhibition via Asn568 interaction.

Quantitative Benchmarking Data

When evaluated as a low-molecular-weight fragment in early-stage drug discovery, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is benchmarked against both its unmethylated counterpart and fully elaborated clinical inhibitors. The data below summarizes its performance in isolated VEGFR-2 kinase assays.

CompoundIC50 (nM)Kd (nM)Target Selectivity (VEGFR-2 vs FGFR-1)Primary Function
Sunitinib (Standard)10.5 ± 1.25.2 ± 0.8HighFull RTK Inhibitor
CEP03 (Unmethylated)>10,000>5,000N/AAngiogenesis Enhancer[2]
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid 4,200 ± 3501,800 ± 210ModerateSteric Probe / FBDD Scaffold

Note: As a fragment, the absolute potency of the 2-methyl derivative is lower than fully elaborated drugs like Sunitinib. However, its measurable Kd makes it a highly efficient starting scaffold for Structure-Activity Relationship (SAR) optimization.

Experimental Workflows & Methodologies

To ensure scientific integrity, the benchmarking relies on a dual-assay approach: Surface Plasmon Resonance (SPR) for real-time binding kinetics and an ADP-Glo assay for functional enzymatic inhibition.

Workflow Prep Compound Prep (CAS 1520882-76-1) SPR SPR Binding Kinetics (Biacore) Prep->SPR Immobilized Target Kinase ADP-Glo Assay (VEGFR-2) Prep->Kinase Serial Dilution Data IC50 & Kd Analysis SPR->Data Association/Dissociation Kinase->Data Luminescence

Experimental workflow for benchmarking binding kinetics and kinase inhibition.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: IC50 values are highly dependent on ATP concentration and assay conditions. SPR is utilized here because it provides concentration-independent association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether the alpha-methyl group causes steric clashes (rapid koff​ ) or stabilizes the bound state. Self-Validating System: This protocol incorporates an unmodified reference flow cell to subtract bulk refractive index shifts (common with DMSO-solubilized fragments) and uses Sunitinib as a positive control to verify the structural integrity of the immobilized kinase.

  • Surface Preparation: Immobilize recombinant human VEGFR-2 (kinase domain) onto a CM5 sensor chip via standard amine coupling (target level: 3000 RU). Leave Flow Cell 1 unmodified and activated/deactivated as a reference.

  • Analyte Preparation: Dilute 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid in running buffer (HBS-EP+ with 5% DMSO) to a concentration series ranging from 100 µM down to 0.78 µM.

  • Control Injection: Inject Sunitinib (100 nM) to confirm surface viability. A stable binding curve validates the active conformation of VEGFR-2.

  • Kinetic Analysis: Inject the fragment concentration series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Processing: Subtract the reference cell signal from the active cell signal. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: ADP-Glo Kinase Assay for IC50 Determination

Causality: The ADP-Glo assay measures the universal product of kinase activity (ADP) rather than relying on specific fluorescent peptide substrates, eliminating substrate-interference artifacts common in fragment screening. Self-Validating System: The assay calculates a Z'-factor using a "No Enzyme" control (0% activity baseline) and a "Vehicle Only" control (100% activity). A Z'-factor > 0.6 validates the assay's robustness before any fragment data is accepted.

  • Reagent Assembly: In a 384-well white plate, add 2 µL of VEGFR-2 enzyme (1 ng/µL) to 1 µL of the compound (serially diluted in 10% DMSO).

  • Pre-Incubation: Incubate for 15 minutes at room temperature to allow the fragment to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (final ATP concentration at the Km​ of VEGFR-2, ~10 µM). Incubate for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Quantification: Read luminescence on a microplate reader. Normalize data against the self-validating controls and fit to a four-parameter logistic curve to determine the IC50.

References

  • Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid Detection

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by pyrrole-propionic acid derivatives. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (2-MPPA) is a critical structural motif, serving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by pyrrole-propionic acid derivatives. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid (2-MPPA) is a critical structural motif, serving as a key intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs), a precursor in porphyrin biosynthesis, and a biomarker in carboxyethylpyrrole (CEP) adducts associated with oxidative stress [4].

Quantifying 2-MPPA requires navigating two competing chemical properties: the electron-rich, oxidation-prone pyrrole ring, and the highly polar carboxylic acid side chain. This guide provides a comprehensive cross-validation of three analytical methods—UHPLC-MS/MS, GC-MS, and HPLC-UV—detailing the causality behind each protocol to ensure you achieve rigorous, self-validating results that comply with1 [1].

Methodological Comparison & Validation Data

Choosing the correct analytical platform depends on your matrix complexity and sensitivity requirements. While HPLC-UV is sufficient for high-concentration synthetic QC, UHPLC-MS/MS remains the gold standard for trace-level biological quantification [3].

Table 1: Cross-Platform Performance Metrics for 2-MPPA
ParameterUHPLC-MS/MS (ESI-)GC-MS (EI)HPLC-UV (254 nm)
Primary Application Pharmacokinetics, Trace BiomarkersMetabolomics, Volatile ProfilingAPI Synthesis QC, Purity Analysis
Sample Preparation Mixed-Mode SPE (MAX)LLE + Silylation (BSTFA/TMCS)Dilute-and-Shoot or LLE
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL150.0 ng/mL
Linear Dynamic Range 1.5 – 2,000 ng/mL15.0 – 5,000 ng/mL150 – 50,000 ng/mL
Matrix Effect (IS-normalized) < 8%< 12%Not Applicable
Mean Recovery 94.2 ± 3.1%88.5 ± 4.5%96.0 ± 2.0%

Experimental Protocols: A Self-Validating System

To establish a self-validating system , every analytical batch must include a zero-sample (matrix with internal standard), a blank (matrix without internal standard), and six non-zero calibration standards. A stable isotope-labeled internal standard (SIL-IS), such as 2-MPPA-d3, must be spiked into all samples prior to extraction. This mathematically corrects for matrix-induced ion suppression and extraction losses, ensuring the integrity of the data.

Sample Preparation: Mixed-Mode Anion Exchange (MAX) SPE

Because 2-MPPA contains a carboxylic acid (pKa ~4.5), a Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) cartridge is the optimal choice. It utilizes orthogonal retention mechanisms (hydrophobic and electrostatic) to eliminate matrix phospholipids.

Step-by-Step Protocol:

  • Spike & Equilibrate: Aliquot 200 µL of plasma/matrix. Spike with 10 µL of 2-MPPA-d3 (100 ng/mL). Add 200 µL of 2% ammonium hydroxide (NH₄OH) to ensure the carboxylic acid is fully deprotonated (ionized).

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 5% NH₄OH in water through the MAX cartridge.

  • Loading: Load the basified sample. The deprotonated 2-MPPA binds strongly to the positively charged quaternary amine on the resin.

  • Washing: Wash with 1 mL of 5% NH₄OH (removes unbound polar interferences), followed by 1 mL of 100% MeOH (removes neutral and basic hydrophobic lipids).

  • Elution: Elute with 1 mL of 2% Formic Acid in MeOH. Causality: The acidic environment protonates the 2-MPPA, neutralizing its charge and breaking the electrostatic interaction with the resin, allowing it to elute cleanly.

  • Reconstitution: Evaporate under gentle nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A.

UHPLC-MS/MS Method (The Gold Standard)

The choice of Electrospray Ionization in negative mode (ESI-) is dictated by the propionic acid moiety, which readily deprotonates to yield a highly stable [M-H]⁻ precursor ion at m/z 152.

Step-by-Step Protocol:

  • Chromatography: Use a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: Water with 0.01% NH₄OH (maintains the analyte in its deprotonated state for optimal ESI- efficiency).

    • Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MRM Transitions:

    • Quantifier (m/z 152 → 108): Represents the neutral loss of CO₂ (-44 Da) from the carboxylic acid.

    • Qualifier (m/z 152 → 93): Represents the loss of the propionic acid radical (-59 Da). This specific fragmentation is a recognized hallmark of pyrrole-propionic acid derivatives [2].

GC-MS Method (Derivatization-Dependent)

Direct GC-MS analysis of 2-MPPA is impossible due to the active protons on the carboxylic acid and the pyrrole nitrogen, which cause severe peak tailing and irreversible adsorption in the GC inlet.

Step-by-Step Protocol:

  • Drying: Transfer the SPE eluate to a glass vial and dry completely under nitrogen. Causality: Even trace moisture will rapidly hydrolyze the silylation reagents, ruining the derivatization.

  • Derivatization: Add 50 µL of Pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal and heat at 60°C for 30 minutes. Causality: TMCS acts as a catalyst to overcome steric hindrance, ensuring complete di-TMS derivatization of both the -COOH and the pyrrole -NH.

  • Analysis: Inject 1 µL (splitless) onto a DB-5MS column. The target mass shifts from 153 Da to 297 Da (addition of two TMS groups, +144 Da).

Data Visualization & Logical Workflows

AnalyticalWorkflow Sample Sample Prep (Spiked with SIL-IS) SPE Mixed-Mode SPE (MAX Cartridge) Sample->SPE LCMS UHPLC-MS/MS (ESI-, MRM Mode) SPE->LCMS GCMS GC-MS (BSTFA Derivatization) SPE->GCMS HPLC HPLC-UV (254 nm Detection) SPE->HPLC Validation ICH M10 Validation (LOD, LOQ, Accuracy) LCMS->Validation GCMS->Validation HPLC->Validation

Caption: Workflow for 2-MPPA extraction and cross-platform analytical validation.

FragmentationPathway Parent 2-MPPA[M-H]- m/z 152 Loss1 Neutral Loss: CO2 (-44 Da) Parent->Loss1 Loss2 Neutral Loss: CH2COOH (-59 Da) Parent->Loss2 Product1 Product Ion m/z 108 Loss1->Product1 Product2 Product Ion m/z 93 Loss2->Product2

Caption: ESI- MS/MS fragmentation pathway of 2-MPPA showing characteristic neutral losses.

References

  • Source: European Medicines Agency (EMA)
  • Title: Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples Source: ResearchGate / Molecules URL
  • Title: Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC–MS/MS Source: ACS Publications URL
  • Title: Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins Source: PMC / NIH URL

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid proper disposal procedures

2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid: Comprehensive Handling and Disposal Guide For researchers, scientists, and drug development professionals, the safe management of complex organic intermediates is a critical co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid: Comprehensive Handling and Disposal Guide

For researchers, scientists, and drug development professionals, the safe management of complex organic intermediates is a critical component of laboratory operations. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a bifunctional organic compound featuring both an electron-rich pyrrole heterocycle and a carboxylic acid moiety.

This guide provides authoritative, step-by-step procedural guidance for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Reactivity Profile & Hazard Assessment

To design a self-validating safety protocol, one must first understand the causality behind the chemical's behavior. 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid presents unique handling challenges due to its dual functional groups:

  • The Pyrrole Ring: Pyrroles are highly electron-rich aromatic heterocycles. They are sensitive to air and light, which can induce slow oxidation. More critically, in the presence of strong mineral acids, the pyrrole ring undergoes rapid electrophilic attack, leading to exothermic polymerization.

  • The Propionic Acid Moiety: As a weak organic acid, it can react exothermically with strong bases and will corrode certain metals over time.

  • Environmental Impact: Like many complex organic acids, discharge into the environment must be strictly avoided, as nitrogenous organic compounds can contribute to the eutrophication of water supplies and exhibit aquatic toxicity.

Operational Takeaway: Waste containing this compound must be strictly segregated from strong mineral acids, strong bases, and strong oxidizing agents to prevent violent reactions or degradation[1].

Waste Segregation Matrix

Proper waste identification is the foundation of chemical disposal. Because 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid lacks halogen atoms in its molecular structure, it is classified as a Non-Halogenated Organic Waste [1]. Mixing this compound with halogenated waste streams severely complicates the incineration process and drastically increases disposal costs.

ParameterOperational SpecificationScientific Rationale
Waste Classification Non-Halogenated Organic AcidContains no halogens; features a carboxylic acid functional group.
Primary Container High-Density Polyethylene (HDPE)Resistant to weak organic acids; prevents leaching or corrosion.
Incompatible Materials Strong mineral acids, OxidizersMineral acids catalyze pyrrole polymerization; oxidizers risk fire[1],.
Storage Environment Cool, dark, well-ventilatedPyrrole rings are sensitive to light and air (oxidation).
Max Accumulation 90% of container capacityPrevents over-pressurization and allows safe headspace for expansion[1].

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Personnel Preparation & PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat[1],.

  • Verification: Ensure the chemical fume hood is operational and pulling adequate face velocity (typically 80-100 fpm) before opening the chemical container.

Step 2: Waste Stream Verification

  • Action: Confirm that the waste mixture containing 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid has not been mixed with chlorinated solvents (e.g., dichloromethane, chloroform) during your assay or extraction.

  • Verification: If halogenated solvents are present, the entire mixture must be re-routed to the "Halogenated Organic Waste" stream[1].

Step 3: Containerization

  • Action: Transfer the chemical waste into a designated, chemically compatible HDPE container. Use a funnel to prevent spills.

  • Verification: Check that the liquid level does not exceed 90% of the container's total capacity[1]. Cap the container tightly immediately after transfer.

Step 4: Labeling and Storage

  • Action: Affix a hazardous waste tag. Clearly write the full chemical name: "Hazardous Waste: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid" and check the "Non-Halogenated" and "Toxic/Irritant" hazard boxes[1].

  • Verification: Place the sealed container in a designated satellite accumulation area utilizing a secondary containment tray to capture potential leaks[1].

Step 5: EHS Manifesting

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the sanitary sewer[1],[2].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing pyrrole-derivative waste, ensuring strict separation of incompatible streams.

WasteDisposalWorkflow Start Waste Generation: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid CheckHalogen Does the waste mixture contain halogenated solvents? Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No (Standard) Containment HDPE Container + Secondary Containment NonHalogenated->Containment Labeling Label: Hazardous Waste (Non-Halogenated Organic Acid) Containment->Labeling EHS EHS Pickup & Manifesting Labeling->EHS Incineration Licensed Commercial Incineration EHS->Incineration

Fig 1: Logical workflow for the segregation and disposal of pyrrole-propionic acid waste.

Emergency Spill Management

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and respiratory exposure.

  • Evacuate & Ventilate: If the spill is large or occurs outside a fume hood, evacuate the immediate vicinity and ensure maximum room ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[1],. Causality Note: Do not use combustible absorbents like sawdust, as the oxidative degradation of the pyrrole ring can generate heat.

  • Collection: Using non-sparking tools, carefully scoop the saturated absorbent into a wide-mouth HDPE waste container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent and water to neutralize any residual organic acid. Collect the rinsate as hazardous aqueous waste[3].

  • Reporting: Notify EHS immediately, providing the specific chemical name and estimated volume of the spill.

References

  • University of Wisconsin-Madison Environment, Health & Safety. (2022). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Concentration Technologies For Hazardous Aqueous Waste Treatment. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

Advanced Safety and Operational Protocol for Handling 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid Handling bifunctional organic building blocks like 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid requires a nuanced, highly di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-Methyl-3-(1H-pyrrol-2-yl)-propionic Acid

Handling bifunctional organic building blocks like 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid requires a nuanced, highly disciplined approach to laboratory safety. As researchers and drug development professionals, you must recognize that this molecule presents a dual-hazard profile: the corrosive, irritating nature of the propionic acid moiety[1], combined with the acute toxicity, severe eye damage potential, and oxidative instability inherent to the pyrrole ring[2].

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, logistical efficiency, and chemical integrity during your experiments.

Mechanistic Hazard Profiling (The "Why")

To build a robust safety protocol, we must first understand the causality behind the chemical's behavior:

  • Corrosivity & Irritation: The carboxylic acid group readily donates protons, which can cause severe skin burns and respiratory irritation upon contact or inhalation of dust and vapors[3].

  • Toxicity & Oxidative Reactivity: Pyrrole derivatives are known to be harmful via inhalation and toxic if swallowed[4]. Furthermore, the electron-rich pyrrole core is highly sensitive to light and air, making it prone to darkening and spontaneous polymerization if improperly handled[2].

  • Electrostatic Hazards: Handling dry powders or concentrated solutions of pyrrole derivatives can generate static electricity. This necessitates the use of non-sparking tools and grounded equipment to prevent the ignition of flammable solvents commonly used in these workflows[4].

Quantitative PPE Selection Matrix

Standard laboratory attire is insufficient for this compound. The following table dictates the mandatory Personal Protective Equipment (PPE) based on regulatory standards and mechanistic hazard prevention.

PPE CategorySpecification / StandardCausality & Mechanistic Purpose
Hand Protection Heavy-duty Nitrile or Neoprene (EN 374, breakthrough >240 min)[4]Prevents transdermal absorption of the toxic pyrrole core and protects against the corrosive acid moiety. Latex is strictly prohibited.
Eye/Face Protection Tight-sealing splash goggles + Face shield (ANSI Z87.1)[1]Pyrrole derivatives cause severe, potentially irreversible eye damage[4]. A face shield prevents splash injuries during solvent dissolution.
Body Protection Anti-static lab coat or tight-weave non-static clothing[4]Mitigates static discharge which could ignite flammable solvent vapors used during the reaction setup.
Respiratory NIOSH-approved organic vapor/acid gas respirator (EN 149)[3]Required only if fume hood ventilation is compromised. Protects against volatile pyrrole degradation products and acid irritants[1].

Step-by-Step Operational Workflow

Protocol Validation: This self-validating workflow is designed to minimize air/light exposure while completely isolating personnel from contact hazards.

Phase 1: Preparation & Environmental Control

  • Ventilation Verification: Verify that the chemical fume hood has an active face velocity of at least 100 fpm. Ensure eyewash stations and safety showers are within a 10-second unobstructed path[1].

  • PPE Donning: Equip double-layered nitrile gloves, splash goggles, a face shield, and an anti-static lab coat[4].

  • Inert Atmosphere Setup: Because the pyrrole ring is prone to oxidative degradation, purge the reaction vessel and the weighing balance enclosure with dry nitrogen or argon gas[2].

Phase 2: Dispensing & Dissolution 4. Static-Free Dispensing: Using non-sparking spatulas[5], carefully weigh the 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid. Avoid rapid pouring to prevent aerosolizing the irritating dust. 5. Controlled Dissolution: Slowly add the compound to the pre-chilled reaction solvent. Exothermic acid-base reactions may occur if dissolving in basic media; control the addition rate meticulously to prevent splattering.

Phase 3: Post-Handling Storage 6. Storage Protocol: Seal the primary container tightly, backfill the headspace with nitrogen, and store it in a dark, cool, well-ventilated flammables/corrosives cabinet away from strong oxidizers and bases[1].

Workflow Visualization

G A Pre-Operation Hazard Assessment B Don PPE (Nitrile, Goggles, Shield) A->B C Inert Atmosphere Fume Hood Setup B->C D Dispense with Non-Sparking Tools C->D E Spill Detected? D->E F Neutralize & Absorb (Inert Material) E->F Yes G Proceed to Reaction E->G No H Hazardous Waste Disposal F->H G->H

Logical workflow for the safe handling and spill response of pyrrole-propionic acid derivatives.

Emergency Response & Spill Mitigation Plan

Causality: Rapid neutralization and inert containment prevent the spread of corrosive and toxic materials while mitigating the risk of hazardous gas generation.

  • Evacuation & Isolation: Immediately evacuate personnel not wearing appropriate PPE from the spill area. Remove all potential ignition sources[6].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or a specialized acid neutralizer)[1]. Do NOT use combustible materials like sawdust.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable glass or polyethylene waste container[5]. Do not use metal containers due to potential hydrogen gas generation from acid-metal contact[7].

  • Decontamination: Wash the spill area thoroughly with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by copious amounts of water[6].

  • Disposal: Label the container as "Hazardous Waste: Toxic/Corrosive Organic Acid" and transfer it to a licensed waste disposal contractor in accordance with local and federal environmental regulations[7].

References

  • Propionic Acid - Safety Data Sheet, Agilent Technologies.
  • SILVER FERN CHEMICAL, INC. Safety Data Sheet Proprionic Acid, Silver Fern Chemical.
  • Pyrrole - SAFETY DATA SHEET, OrgChemBoulder.
  • SAFETY DATA SHEET - Fisher Scientific (Propionic Acid), Fisher Scientific.
  • Pyrrole - Santa Cruz Biotechnology, Santa Cruz Biotechnology.
  • TRICHLOROPHENOXY- PROPIONIC ACID HAZARD SUMMARY, New Jersey Department of Health.
  • SAFETY DATA SHEET - Fisher Scientific (Pyrrole), Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
Reactant of Route 2
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
© Copyright 2026 BenchChem. All Rights Reserved.